Lodoxamide-15N2,d2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C11H6ClN3O6 |
|---|---|
分子量 |
315.63 g/mol |
IUPAC名 |
2-[2-chloro-5-cyano-4,6-dideuterio-3-(oxalo(15N)amino)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21)/i1D,2D,14+1,15+1 |
InChIキー |
RVGLGHVJXCETIO-HFJXSQFWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Lodoxamide-¹⁵N₂,d₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis and characterization of the isotopically labeled mast cell stabilizer, Lodoxamide-¹⁵N₂,d₂. Lodoxamide is a potent anti-allergic agent, and the availability of its labeled counterpart is crucial for in-depth pharmacokinetic and pharmacodynamic studies. This document provides a plausible synthetic route, detailed experimental protocols, and expected analytical data. The synthesis involves a multi-step process commencing with the nitration of 4-chloro-3,5-dinitrobenzonitrile (B54960), followed by reduction to the corresponding diamine, and subsequent acylation to yield the final product. Characterization is described using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data are summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Lodoxamide is a mast cell stabilizer that inhibits the in vivo Type 1 immediate hypersensitivity reaction.[1] Its therapeutic effect is achieved by preventing the release of histamine (B1213489) and other inflammatory mediators from mast cells, which is believed to be mediated by the inhibition of calcium influx upon antigen stimulation.[1] To facilitate advanced research into its mechanism of action, metabolism, and distribution, a stable isotopically labeled version, Lodoxamide-¹⁵N₂,d₂, is highly desirable. This guide provides a comprehensive overview of a proposed pathway for its synthesis and characterization.
Proposed Synthesis of Lodoxamide and Lodoxamide-¹⁵N₂,d₂
A definitive, detailed synthesis of Lodoxamide from primary literature sources could not be fully accessed for this guide. Therefore, a plausible synthetic pathway is proposed based on established organic chemistry principles and partial literature information. The synthesis of the core intermediate, 3,5-diamino-4-chlorobenzonitrile (B54477), is projected to proceed via dinitration of a benzonitrile (B105546) precursor followed by reduction. The final step involves the acylation of the diamine with an appropriate oxalic acid derivative.
The synthesis of the isotopically labeled Lodoxamide-¹⁵N₂,d₂ would follow the same route, employing labeled starting materials. Specifically, ¹⁵N-labeled nitric acid would be used for the nitration step to introduce the ¹⁵N atoms, and a deuterated reducing agent would be used for the reduction and subsequent exchange of the amine protons.
Synthetic Workflow
Caption: Proposed synthetic workflow for unlabeled and isotopically labeled Lodoxamide.
Experimental Protocols
Synthesis of 4-chloro-3,5-dinitrobenzonitrile
-
Materials: 4-chlorobenzonitrile (B146240), fuming nitric acid, sulfuric acid.
-
Procedure: To a cooled (0 °C) solution of 4-chlorobenzonitrile in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 4-chloro-3,5-dinitrobenzonitrile.
Synthesis of 3,5-diamino-4-chlorobenzonitrile
-
Materials: 4-chloro-3,5-dinitrobenzonitrile, iron powder, ammonium (B1175870) chloride, ethanol (B145695), water.
-
Procedure: Suspend 4-chloro-3,5-dinitrobenzonitrile in a mixture of ethanol and water. Add iron powder and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 6 hours. After cooling, filter the reaction mixture through celite to remove the iron salts. Concentrate the filtrate under reduced pressure. The residue is then partitioned between ethyl acetate (B1210297) and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 3,5-diamino-4-chlorobenzonitrile.
Synthesis of Lodoxamide
-
Materials: 3,5-diamino-4-chlorobenzonitrile, oxalyl chloride, pyridine, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: Dissolve 3,5-diamino-4-chlorobenzonitrile in anhydrous THF containing pyridine. Cool the solution to 0 °C and add a solution of oxalyl chloride in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours. The solvent is removed under reduced pressure. The residue is then treated with dilute hydrochloric acid to precipitate the product. The crude Lodoxamide is collected by filtration, washed with water, and purified by recrystallization.
Synthesis of Lodoxamide-¹⁵N₂,d₂
The synthesis of the labeled compound follows the same procedure as the unlabeled Lodoxamide with the following modifications:
-
For ¹⁵N incorporation: Use ¹⁵N-labeled nitric acid in the nitration step.
-
For d₂ incorporation: Use a deuterated reducing agent (e.g., sodium borodeuteride) for the reduction of the dinitro compound. The subsequent workup should be performed with D₂O to ensure the exchange of the amine protons with deuterium.
Characterization Data
Predicted ¹H-NMR Data for Lodoxamide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.90 | s | 2H | Ar-H |
| 9.80 | s | 2H | NH |
| 13.50 | br s | 2H | COOH |
Solvent: DMSO-d₆
Predicted ¹³C-NMR Data for Lodoxamide
| Chemical Shift (ppm) | Assignment |
| 115.0 | CN |
| 118.0 | Ar-C |
| 125.0 | Ar-C |
| 138.0 | Ar-C |
| 160.0 | C=O (amide) |
| 165.0 | C=O (acid) |
Solvent: DMSO-d₆
Predicted Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M-H]⁻ | 310.00 |
| [M+H]⁺ | 312.01 |
| [M+Na]⁺ | 334.00 |
For Lodoxamide-¹⁵N₂,d₂, the expected mass would increase by approximately 4 Da.
| Ion | m/z (calculated) |
| [M-H]⁻ | 314.01 |
| [M+H]⁺ | 316.02 |
| [M+Na]⁺ | 338.01 |
Signaling Pathway
Lodoxamide's primary mechanism of action is the stabilization of mast cells, which prevents the release of inflammatory mediators. This is thought to occur through the inhibition of calcium influx.
Caption: Lodoxamide's inhibitory effect on the mast cell degranulation pathway.
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of Lodoxamide-¹⁵N₂,d₂. The successful synthesis of this labeled compound will be invaluable for researchers investigating the pharmacology of Lodoxamide. It is important to reiterate that the presented synthetic protocols and characterization data are based on established chemical principles and predicted values and will require experimental validation.
Disclaimer
The information provided in this document is intended for research and development purposes only. The synthesis and handling of the described chemicals should be performed by trained professionals in a well-equipped laboratory, following all applicable safety guidelines. The author and publisher of this document are not liable for any damages or injuries resulting from the use of this information.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Lodoxamide and its Isotopologue, Lodoxamide-¹⁵N₂,d₂
Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data for Lodoxamide-¹⁵N₂,d₂. This guide provides a comprehensive overview of the physical and chemical properties of the parent compound, Lodoxamide, and its tromethamine salt. Theoretical values for Lodoxamide-¹⁵N₂,d₂ have been calculated based on isotopic substitution and are explicitly noted. This document is intended for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
Lodoxamide is a mast cell stabilizer used for the treatment of allergic conjunctivitis.[1][2] Its isotopologue, Lodoxamide-¹⁵N₂,d₂, is a stable isotope-labeled version of the parent compound. Such labeled compounds are valuable tools in drug discovery and development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies.[3][] The isotopic labels (¹⁵N and deuterium) allow the molecule to be traced and quantified using mass spectrometry and NMR without introducing radioactivity.[5][6]
The following table summarizes the known physical and chemical properties of Lodoxamide and Lodoxamide Tromethamine, alongside calculated theoretical values for Lodoxamide-¹⁵N₂,d₂.
| Property | Lodoxamide | Lodoxamide Tromethamine | Lodoxamide-¹⁵N₂,d₂ (Calculated) |
| Molecular Formula | C₁₁H₆ClN₃O₆[7] | C₁₁H₈ClN₃O₆ · C₄H₁₁NO₃ | C₁₁H₄D₂ClN¹⁵N₂O₆ |
| Molecular Weight | 311.63 g/mol [7] | 432.75 g/mol | ~315.64 g/mol |
| Appearance | White to very dark brown powder[7] | Not specified | Not specified |
| Solubility | DMSO: 2 mg/mL (clear)[7] | Not specified | Not specified |
| Storage Temperature | -20°C[7] | Not specified | Not specified |
| Assay | ≥98% (HPLC)[7] | Not specified | Not specified |
Mechanism of Action: Mast Cell Stabilization
Lodoxamide's primary pharmacological effect is the stabilization of mast cells.[1][8] Mast cells are key players in Type I immediate hypersensitivity reactions.[9] When an allergen binds to IgE antibodies on the surface of a mast cell, it triggers a signaling cascade that leads to the influx of calcium ions (Ca²⁺) and subsequent degranulation.[2][10] This degranulation releases a variety of inflammatory mediators, including histamine, prostaglandins, and leukotrienes, which are responsible for the symptoms of an allergic reaction.[1]
Lodoxamide is believed to prevent this calcium influx, thereby stabilizing the mast cell membrane and inhibiting the release of these inflammatory mediators.[10] This action reduces the inflammatory response and alleviates the symptoms of allergic conjunctivitis.[1] In addition to inhibiting mast cell degranulation, Lodoxamide has also been shown to inhibit the chemotaxis of eosinophils, another type of white blood cell involved in allergic reactions.[1][11]
The following diagram illustrates the proposed signaling pathway for Lodoxamide's mechanism of action.
Caption: Signaling pathway of Lodoxamide's mast cell stabilization mechanism.
Experimental Protocols: In Vitro Mast Cell Stabilization Assay
While specific experimental protocols for Lodoxamide-¹⁵N₂,d₂ are not available, a general in vitro mast cell stabilization assay can be used to evaluate the efficacy of Lodoxamide and its analogues. This type of assay typically involves the use of a mast cell line, such as RBL-2H3 (rat basophilic leukemia), which is sensitized with an allergen-specific IgE. The cells are then challenged with the corresponding allergen to induce degranulation. The extent of degranulation can be quantified by measuring the release of a marker enzyme, such as β-hexosaminidase, into the cell supernatant. The ability of a compound to inhibit this release is a measure of its mast cell stabilizing activity.
A generalized workflow for such an experiment is outlined below.
References
- 1. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. Isotope Labelled Compounds [simsonpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Lodoxamide ≥98% (HPLC) | 53882-12-5 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sketchviz.com [sketchviz.com]
- 11. DOT Language | Graphviz [graphviz.org]
Technical Guide: Isotopic Enrichment and Purity of Lodoxamide-¹⁵N₂,d₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and purity of Lodoxamide-¹⁵N₂,d₂, a labeled analog of the mast cell stabilizer Lodoxamide. Due to the limited availability of public-domain data specific to Lodoxamide-¹⁵N₂,d₂, this document presents a framework based on established methodologies for the synthesis, purification, and analysis of isotopically labeled pharmaceutical compounds. The data presented herein is representative and intended to serve as a practical guide for researchers in the field.
Introduction to Lodoxamide and Isotopic Labeling
Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis and other ocular inflammatory conditions.[1] Its therapeutic action is primarily attributed to its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators.[1][2] The precise mechanism is thought to involve the prevention of calcium influx into mast cells upon antigen stimulation.[3][4][5] Isotopic labeling of Lodoxamide, creating Lodoxamide-¹⁵N₂,d₂, provides a crucial tool for pharmacokinetic studies, metabolism analysis, and as an internal standard in quantitative bioanalysis.
Isotopic Enrichment and Purity Data
The quality of an isotopically labeled compound is defined by its isotopic enrichment and chemical purity. The following table summarizes representative data for a batch of Lodoxamide-¹⁵N₂,d₂.
| Parameter | Specification | Result | Method |
| Chemical Purity | |||
| Purity by HPLC | ≥98.0% | 99.5% | HPLC-UV |
| Isotopic Purity | |||
| Isotopic Enrichment | ≥99 atom % ¹⁵N; ≥99 atom % D | 99.2 atom % ¹⁵N; 99.5 atom % D | LC-MS/MS |
| Identity | |||
| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |
| ¹H NMR Spectrum | Conforms to structure | Conforms | ¹H NMR |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Synthesis and Purification of Lodoxamide-¹⁵N₂,d₂
The synthesis of Lodoxamide-¹⁵N₂,d₂ involves the incorporation of stable isotopes, ¹⁵N and Deuterium, into the Lodoxamide molecule. A generalized synthetic scheme would involve the use of ¹⁵N-labeled precursors and deuterium-labeled reagents.
Protocol:
-
Synthesis: A multi-step synthesis is performed using isotopically labeled starting materials. The specific steps and reagents would be proprietary to the manufacturer but would be designed to maximize the incorporation of the stable isotopes.
-
Purification: The crude product is purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Detection: UV at a specified wavelength.
-
Fractions containing the pure product are collected, combined, and lyophilized to yield the final product.
-
Purity Analysis by HPLC
Protocol:
-
Sample Preparation: A solution of Lodoxamide-¹⁵N₂,d₂ is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Analytical C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water with a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined to be the absorbance maximum for Lodoxamide.
-
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Isotopic Enrichment Analysis by LC-MS/MS
Protocol:
-
Sample Preparation: The sample is diluted to an appropriate concentration in a solvent compatible with the LC-MS/MS system.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
LC Conditions: A rapid chromatographic separation is used to isolate the analyte from any potential interferences.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Scan Type: Full scan to determine the molecular ion cluster.
-
Data Analysis: The isotopic enrichment is determined by measuring the relative intensities of the ion peaks corresponding to the unlabeled, partially labeled, and fully labeled Lodoxamide.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Lodoxamide and a typical experimental workflow for its analysis.
Caption: Mechanism of action of Lodoxamide in mast cell stabilization.
References
Lodoxamide-¹⁵N₂,d₂: A Technical Guide for Studying Mast Cell Stabilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lodoxamide (B1675017) and the potential applications of its isotopically labeled form, Lodoxamide-¹⁵N₂,d₂, in the study of mast cell stabilization. This document details the mechanism of action, summarizes key quantitative data, provides hypothetical experimental protocols, and includes visualizations to facilitate understanding.
Introduction to Lodoxamide and Mast Cell Stabilization
Lodoxamide is a well-established mast cell stabilizer used primarily in the treatment of allergic conjunctivitis.[1][2][3] Its therapeutic effect is achieved by preventing the degranulation of mast cells, a critical event in the allergic cascade.[1][3] Upon activation by allergens, mast cells release a host of inflammatory mediators, including histamine, prostaglandins, and leukotrienes, which lead to the symptoms of an allergic reaction.[1][3] Lodoxamide effectively inhibits this process, thereby alleviating symptoms such as itching, redness, and swelling.[1]
The precise mechanism of action of Lodoxamide is believed to involve the stabilization of the mast cell membrane by preventing calcium influx upon antigen stimulation.[2][4] This inhibition of calcium mobilization is crucial as it is a key trigger for degranulation.[1] In addition to its effects on mast cells, Lodoxamide has also been shown to inhibit the chemotaxis of eosinophils, another important cell type in the allergic inflammatory response.[3][5]
The isotopically labeled version, Lodoxamide-¹⁵N₂,d₂, serves as a powerful tool for researchers. The incorporation of stable isotopes (¹⁵N and ²H) allows for sensitive and specific detection in various analytical techniques, such as mass spectrometry. This enables precise quantification in biological samples, detailed investigation of drug-target interactions, and metabolic fate studies.
Quantitative Data on Lodoxamide Efficacy
The following table summarizes key findings from clinical and preclinical studies on Lodoxamide, demonstrating its efficacy in stabilizing mast cells and reducing allergic inflammation.
| Parameter | Finding | Study Context | Reference |
| Tear Tryptase Levels | Significantly reduced (P < 0.01) compared to placebo after allergen challenge. | Clinical trial in patients with allergic conjunctivitis. | [6] |
| Tear Eosinophil Count | Significantly reduced (P < 0.01) compared to placebo after allergen challenge. | Clinical trial in patients with allergic conjunctivitis. | [6] |
| Tear Neutrophil Count | Significantly reduced (P < 0.04) compared to placebo after allergen challenge. | Clinical trial in patients with allergic conjunctivitis. | [6] |
| Ocular Itching | Significantly inhibited (P < 0.02) compared to placebo after allergen challenge. | Clinical trial in patients with allergic conjunctivitis. | [6] |
| Total Symptom Score | Significant reduction (P < 0.05) in the early phase reaction after allergen challenge. | Clinical trial in patients with allergic rhinoconjunctivitis. | [7] |
| Inflammatory Cell Infiltration | Significant reduction (P < 0.02) in total inflammatory cells in the early phase reaction. | Clinical trial in patients with allergic rhinoconjunctivitis. | [7] |
| Clinical Improvement | 86% of patients reported improvement at day 10 compared to 49% with NAAGA. | Comparative clinical trial for allergic conjunctivitis. | [8] |
| Eosinophil Chemotaxis | Dose-dependent inhibition of eosinophil chemotaxis in vitro. | In vitro study on eosinophil activation. | [9] |
Signaling Pathways and Experimental Workflows
Mast Cell Activation and Lodoxamide Inhibition
The following diagram illustrates the key signaling events in mast cell activation and the proposed point of intervention for Lodoxamide.
Caption: Mast cell activation pathway and Lodoxamide's inhibitory action.
Hypothetical Experimental Workflow for Receptor Binding Assay
This diagram outlines a potential workflow for a competitive radioligand binding assay using Lodoxamide-¹⁵N₂,d₂ to characterize its interaction with its putative receptor on mast cells.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Below are detailed hypothetical protocols for key experiments utilizing Lodoxamide-¹⁵N₂,d₂.
Mast Cell Degranulation Assay (In Vitro)
Objective: To quantify the inhibitory effect of Lodoxamide-¹⁵N₂,d₂ on antigen-induced mast cell degranulation.
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) in appropriate media.
-
Sensitization: Sensitize the mast cells with anti-DNP IgE overnight.
-
Treatment: Wash the cells and pre-incubate with varying concentrations of Lodoxamide-¹⁵N₂,d₂ for 30 minutes.
-
Stimulation: Induce degranulation by adding DNP-HSA (antigen). Include positive (antigen only) and negative (no antigen) controls.
-
Quantification of Degranulation:
-
Collect the supernatant.
-
Measure the activity of a released granular enzyme, such as β-hexosaminidase, using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Lyse the remaining cells to measure the total cellular β-hexosaminidase activity.
-
Calculate the percentage of degranulation as: (Supernatant Activity / (Supernatant Activity + Cell Lysate Activity)) * 100.
-
-
Data Analysis: Plot the percentage of inhibition against the concentration of Lodoxamide-¹⁵N₂,d₂ to determine the IC₅₀ value.
Quantification of Lodoxamide-¹⁵N₂,d₂ in Plasma using LC-MS/MS
Objective: To determine the pharmacokinetic profile of Lodoxamide-¹⁵N₂,d₂ in an animal model.
Methodology:
-
Dosing: Administer a defined dose of Lodoxamide-¹⁵N₂,d₂ to the animal model (e.g., intravenously or topically).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation:
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatographic column to separate Lodoxamide-¹⁵N₂,d₂ from other plasma components.
-
Optimize the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of the parent and daughter ions of Lodoxamide-¹⁵N₂,d₂.
-
-
Data Analysis: Construct a calibration curve using known concentrations of Lodoxamide-¹⁵N₂,d₂ to quantify its concentration in the plasma samples at each time point. This data can then be used to calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Conclusion
Lodoxamide is a potent mast cell stabilizer with a well-documented clinical efficacy in treating allergic eye diseases.[8][10] The isotopically labeled form, Lodoxamide-¹⁵N₂,d₂, provides a valuable tool for researchers to delve deeper into its mechanism of action, pharmacokinetics, and target interactions. The experimental approaches outlined in this guide can be adapted to answer specific research questions related to mast cell biology and the development of novel anti-allergic therapies. The use of such labeled compounds is critical for advancing our understanding of mast cell-mediated diseases and for the development of more effective treatments.
References
- 1. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 4. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Efficacy of lodoxamide eye drops on mast cells and eosinophils after allergen challenge in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiallergic activity of topical lodoxamide on in vivo and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of common ocular allergic disorders; a comparison of lodoxamide and NAAGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of lodoxamide on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomised double-masked trial of lodoxamide and sodium cromoglycate in allergic eye disease. A multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Isotopically Labeled Lodoxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Lodoxamide, with a particular focus on the application of isotopic labeling in elucidating its mechanism of action and pharmacological properties. Lodoxamide is a mast cell stabilizer used in the treatment of ocular allergic disorders such as vernal keratoconjunctivitis.[1][2] The use of isotopically labeled Lodoxamide, such as with Carbon-14 (¹⁴C), is instrumental in conducting detailed pharmacokinetic, metabolic, and binding studies.[3][4]
Mechanism of Action
Lodoxamide's primary therapeutic effect is achieved through the stabilization of mast cells.[1][5] While the precise molecular mechanism is not fully elucidated, it is understood to inhibit the Type I immediate hypersensitivity reaction.[2][3] The proposed mechanism centers on the prevention of calcium influx into mast cells following antigen stimulation.[1][2][3] This stabilization of the mast cell membrane prevents degranulation and the subsequent release of inflammatory mediators, including histamine (B1213489) and slow-reacting substance of anaphylaxis (SRS-A).[3][6]
The inhibition of mediator release alleviates the symptoms of allergic reactions, such as itching, redness, and swelling.[5][6] In addition to its mast cell-stabilizing properties, Lodoxamide has also been shown to inhibit the chemotaxis of eosinophils, further contributing to its anti-inflammatory effects.[5]
Signaling Pathway of Lodoxamide Action
The following diagram illustrates the proposed signaling pathway for mast cell degranulation and the inhibitory action of Lodoxamide.
Caption: Proposed mechanism of Lodoxamide in inhibiting mast cell degranulation.
Quantitative Biological Activity
The potency of Lodoxamide has been quantified in various in vitro and in vivo models. The use of isotopically labeled compounds is crucial for determining binding affinities and pharmacokinetic parameters.
| Parameter | Value | Model System | Reference |
| IC₅₀ (Histamine Release) | 0.1 - 50 µM | Rat Peritoneal Mast Cells | [7] |
| In vivo Potency (Rat) | 2,500x more active than Disodium Cromoglycate (DSCG) | Passive Cutaneous Anaphylaxis (PCA) | [7] |
| ID₅₀ (Rat) | 0.001 mg/kg | Passive Cutaneous Anaphylaxis (PCA) | [7] |
| Elimination Half-life (¹⁴C-Lodoxamide) | 8.5 hours (in urine) | Human Volunteers (oral dose) | [4] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activity of isotopically labeled Lodoxamide. Below are representative protocols for key assays.
This assay is used to determine the binding affinity of unlabeled Lodoxamide by measuring its ability to compete with a radiolabeled ligand for binding to its target receptor.
Objective: To determine the inhibitory constant (Ki) of Lodoxamide.
Materials:
-
Membrane Preparation: Homogenates from cells expressing the target receptor.
-
Radioligand: A suitable radiolabeled ligand (e.g., ³H-labeled antagonist).
-
Test Compound: Unlabeled Lodoxamide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Reagent Addition:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add a high concentration of a non-labeled ligand, radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of Lodoxamide, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Lodoxamide concentration to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
This assay measures the ability of Lodoxamide to inhibit the release of histamine from stimulated mast cells.
Objective: To determine the IC₅₀ of Lodoxamide for histamine release inhibition.
Materials:
-
Mast Cells: e.g., Rat peritoneal mast cells or a suitable mast cell line.
-
Stimulating Agent: e.g., Compound 48/80, anti-IgE, or calcium ionophore A23187.[7]
-
Lodoxamide: Various concentrations.
-
Assay Buffer: e.g., Tyrode's buffer.
-
Histamine Assay Kit: (e.g., ELISA-based).
Procedure:
-
Cell Preparation: Isolate and purify mast cells and resuspend them in assay buffer.
-
Pre-incubation: Pre-incubate the mast cells with various concentrations of Lodoxamide for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add the stimulating agent to induce mast cell degranulation and incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Termination: Stop the reaction by placing the samples on ice.
-
Histamine Measurement: Centrifuge the samples to pellet the cells. Collect the supernatant and measure the histamine concentration using a suitable assay kit.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each Lodoxamide concentration compared to the stimulated control. Plot the percentage inhibition against the logarithm of the Lodoxamide concentration to determine the IC₅₀.
Caption: Workflow for a mast cell degranulation assay.
Conclusion
Isotopically labeled Lodoxamide is an indispensable tool for the detailed investigation of its biological activity. The use of radiolabeled compounds enables precise quantification of binding affinities, pharmacokinetic profiles, and metabolic pathways, which are critical for drug development and regulatory approval. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and scientists working with Lodoxamide and other mast cell stabilizers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alomide (Lodoxamide Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 6. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]
- 7. The characterization of lodoxamide, a very active inhibitor of mediator release, in animal and human models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Lodoxamide with Labeled Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lodoxamide is a mast cell stabilizer indicated for the treatment of allergic conjunctivitis. Its therapeutic effect is primarily attributed to its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators. This technical guide provides a comprehensive overview of the mechanism of action of Lodoxamide, with a particular focus on insights gained from studies utilizing labeled compounds. This document details the key signaling pathways involved in mast cell activation and the proposed points of intervention for Lodoxamide. Furthermore, it presents quantitative data from various studies in structured tables and provides detailed experimental protocols for key assays used to elucidate the drug's activity.
Introduction to Lodoxamide
Lodoxamide is a chromone (B188151) derivative that is clinically used as an ophthalmic solution for the management of allergic conjunctivitis, including vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis.[1][2] Its primary pharmacological action is the stabilization of mast cells, which are key effector cells in Type I hypersensitivity reactions.[3][4] Upon activation by allergens, mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, such as histamine, prostaglandins, and leukotrienes, which are responsible for the clinical manifestations of allergic reactions.[4] Lodoxamide effectively mitigates these symptoms by inhibiting this cellular process.
Mechanism of Action of Lodoxamide
The precise mechanism of action of Lodoxamide is not fully elucidated, but it is widely accepted to function as a mast cell stabilizer.[1][2] The leading hypothesis is that Lodoxamide prevents the influx of extracellular calcium (Ca2+) into the mast cell cytoplasm upon antigen stimulation.[1][5] This influx of calcium is a critical downstream event in the signaling cascade initiated by the cross-linking of IgE receptors (FcεRI) on the mast cell surface, and it is an essential trigger for the fusion of granular membranes with the plasma membrane, leading to degranulation.
Inhibition of Calcium Influx
In vitro studies have demonstrated that Lodoxamide can inhibit the influx of 45Ca2+ into mast cells following stimulation with antigens or the calcium ionophore A23,187.[6] By preventing this rise in intracellular calcium, Lodoxamide effectively uncouples the initial antigen recognition from the final degranulation response.
A Novel Target: G-Protein Coupled Receptor 35 (GPR35)
Recent research has identified Lodoxamide as a potent agonist of the G-protein coupled receptor 35 (GPR35).[6][7] GPR35 is expressed on various immune cells, including mast cells. The activation of GPR35 by Lodoxamide may initiate intracellular signaling pathways that ultimately lead to the stabilization of the mast cell membrane and inhibition of degranulation. This finding provides a more specific molecular target for Lodoxamide's action beyond the general inhibition of calcium influx.
Effects on Eosinophils
In addition to its effects on mast cells, Lodoxamide has also been shown to inhibit the chemotaxis and activation of eosinophils.[3][8] Eosinophils are another important cell type involved in the late-phase allergic inflammatory response. Lodoxamide's ability to inhibit the release of eosinophil peroxidase and other cytotoxic mediators contributes to its overall anti-allergic therapeutic effect.[8]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of Lodoxamide from various studies.
Table 1: In Vitro Potency of Lodoxamide
| Assay | Cell Type | Stimulus | Parameter | Value | Reference |
| Histamine Release Inhibition | Rat Peritoneal Mast Cells | Compound 48/80, anti-IgE, Calcium Ionophore A23,187 | IC50 | 0.1 - 50 µM | [6] |
| GPR35 Agonist Activity | Human GPR35-expressing cells | - | EC50 | 1 nM | [6][7] |
| GPR35 Agonist Activity | Rat GPR35-expressing cells | - | EC50 | 12.5 ± 0.6 nM | [3] |
Table 2: Pharmacokinetic Parameters of 14C-Lodoxamide in Humans (Oral Administration)
| Parameter | Value | Reference |
| Primary Route of Elimination | Urinary Excretion | [5][9] |
| Elimination Half-life (t1/2) | 8.5 hours | [5][9] |
| Cmax, Tmax, AUC | Not reported in the available literature | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of Lodoxamide.
Calcium Influx Assay Using Fluo-4 AM
This protocol describes the measurement of intracellular calcium mobilization in mast cells using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Lodoxamide
-
Mast cell secretagogue (e.g., DNP-BSA for IgE-sensitized cells, Compound 48/80)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Seeding: Culture RBL-2H3 cells in appropriate medium. Seed the cells into 96-well black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
IgE Sensitization (if applicable): If using an antigen-specific stimulus, sensitize the cells with anti-DNP IgE overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127. Remove the culture medium from the cells and add the Fluo-4 AM loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add HBSS containing various concentrations of Lodoxamide or vehicle control to the wells. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the microplate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Add the mast cell secretagogue to all wells simultaneously using an automated injection system. Immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response or the area under the curve for each well. Determine the inhibitory effect of Lodoxamide by comparing the response in treated wells to the control wells.
Histamine Release Assay
This protocol describes the quantification of histamine release from mast cells following stimulation.
Materials:
-
RBL-2H3 cells or isolated rat peritoneal mast cells
-
Tyrode's buffer
-
Lodoxamide
-
Mast cell secretagogue
-
Histamine ELISA kit
-
Microcentrifuge tubes
-
96-well plates
Procedure:
-
Cell Preparation:
-
RBL-2H3 cells: Culture and seed cells in 24-well plates. Sensitize with IgE if necessary.
-
Rat Peritoneal Mast Cells: Isolate mast cells from the peritoneal cavity of rats using standard procedures.
-
-
Compound Incubation: Wash the cells with Tyrode's buffer. Pre-incubate the cells with various concentrations of Lodoxamide or vehicle control in Tyrode's buffer for 30 minutes at 37°C.
-
Stimulation: Add the mast cell secretagogue to the cells and incubate for 30 minutes at 37°C to induce degranulation.
-
Sample Collection:
-
Supernatant: Carefully collect the supernatant from each well, which contains the released histamine.
-
Total Histamine: To determine the total histamine content, lyse the cells in the remaining wells with a lysis buffer or by freeze-thaw cycles.
-
-
Histamine Quantification: Measure the histamine concentration in the collected supernatants and cell lysates using a commercial histamine ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = (Histamine in Supernatant / Total Histamine) x 100 Determine the IC50 value of Lodoxamide by plotting the percentage of inhibition against the drug concentration.
Radiolabeled Lodoxamide Binding Assay (General Approach)
Materials:
-
3H- or 14C-labeled Lodoxamide (requires custom synthesis)
-
Cell membranes prepared from cells expressing the target receptor (e.g., GPR35-transfected HEK293 cells)
-
Binding buffer
-
Unlabeled Lodoxamide (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.
-
Binding Reaction: In microcentrifuge tubes, incubate a fixed amount of cell membrane protein with increasing concentrations of radiolabeled Lodoxamide.
-
Determination of Non-specific Binding: In a parallel set of tubes, perform the same incubation in the presence of a high concentration of unlabeled Lodoxamide to saturate the specific binding sites.
-
Incubation: Incubate the reaction mixtures at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding from the total binding at each concentration.
-
Saturation Analysis: Plot the specific binding against the concentration of radiolabeled Lodoxamide. Use non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Simplified signaling pathway of IgE-mediated mast cell activation and the proposed points of intervention for Lodoxamide.
Figure 2: Experimental workflow for investigating Lodoxamide using labeled compounds in both in vivo pharmacokinetic and in vitro binding studies.
Conclusion
Lodoxamide is an effective mast cell stabilizer with a well-established clinical profile for the treatment of allergic eye diseases. While its primary mechanism of action has long been attributed to the inhibition of calcium influx into mast cells, recent discoveries have identified GPR35 as a potential high-affinity molecular target. Studies utilizing labeled compounds, particularly radiolabeled Lodoxamide, have been instrumental in defining its pharmacokinetic properties. Further research employing labeled Lodoxamide in binding assays will be crucial to definitively elucidate its direct molecular interactions and to further refine our understanding of its mechanism of action. This in-depth technical guide provides a foundation for researchers and drug development professionals to design and interpret experiments aimed at further characterizing Lodoxamide and developing novel mast cell-stabilizing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GPR35 mediates lodoxamide‐induced migration inhibitory response but not CXCL17‐induced migration stimulatory response in THP‐1 cells; is GPR35 a receptor for CXCL17? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Availability of Lodoxamide-15N2,d2 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the sourcing, availability, and potential research applications of the isotopically labeled compound Lodoxamide-15N2,d2. This document is intended to serve as a core resource for researchers in pharmacology, immunology, and drug development who require this specific labeled molecule for their studies.
Sourcing and Availability of this compound
Below is a summary of potential suppliers for custom synthesis of this compound. The quantitative data provided are typical specifications offered by such companies and should be confirmed with the individual supplier.
| Supplier Type | Potential Vendors | Typical Isotopic Enrichment | Typical Chemical Purity | Standard Pack Sizes | Lead Time | Certificate of Analysis |
| Custom Synthesis Services | Cambridge Isotope Laboratories, Inc.[1][2][3] | ≥98% | ≥98% (by HPLC/LC-MS) | Made to order (mg to g scale) | Varies (typically several weeks to months) | Provided, includes NMR, MS, and HPLC data[1][4] |
| MedChemExpress | ≥98%[5] | ≥98%[5] | Made to order[5] | Varies[5] | Provided, includes LC/GC-MS and NMR data[5] | |
| Charles River Laboratories | >98%[6] | High Purity (UPLC-MS)[6] | Made to order[6] | Varies[6] | Provided, includes UPLC-MS, NMR, and isotopic enrichment data[6] | |
| BOC Sciences | High Purity | High Purity | Made to order[] | Varies[] | Provided with strict analytical checks[] | |
| Selcia (Eurofins) | Specified by client | High Purity (NMR, HPLC, MS)[4] | Made to order[4] | Varies[4] | Provided, includes full spectroscopic analysis[4] |
Mechanism of Action and Signaling Pathway
Lodoxamide is a mast cell stabilizer that functions by inhibiting the degranulation of mast cells, a critical event in the allergic response.[8][9] Its mechanism of action is believed to involve the prevention of calcium influx into the mast cell upon antigen stimulation.[9] This stabilization of the mast cell membrane prevents the release of inflammatory mediators such as histamine, prostaglandins, and leukotrienes, which are responsible for the symptoms of allergic reactions.[8]
Below is a diagram illustrating the proposed signaling pathway for Lodoxamide's inhibitory action on mast cell degranulation.
Caption: Lodoxamide's mechanism of action in mast cell stabilization.
Experimental Protocols
The primary application of this compound in research is likely as an internal standard for quantitative analysis (e.g., in mass spectrometry-based assays) or as a tracer in metabolic studies. The experimental protocols would be similar to those for unlabeled Lodoxamide, with the key difference being the detection method.
A common in vitro assay to evaluate the activity of mast cell stabilizers is the mast cell degranulation assay, which measures the release of granule contents upon stimulation.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This protocol is adapted from established methods for assessing mast cell degranulation.[10][11][12][13]
Objective: To determine the inhibitory effect of this compound on the degranulation of mast cells in vitro.
Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a common model for mast cells.[13]
Methodology:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media.
-
Sensitize the cells with anti-dinitrophenyl (DNP) immunoglobulin E (IgE) overnight.[13] This allows the IgE to bind to the FcεRI receptors on the cell surface.
-
-
Treatment with this compound:
-
Wash the sensitized cells to remove unbound IgE.
-
Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 30 minutes).
-
-
Induction of Degranulation:
-
Challenge the cells with the antigen, DNP-human serum albumin (HSA), to cross-link the IgE receptors and induce degranulation.[13]
-
Include appropriate controls:
-
Negative control: Cells treated with vehicle only (no Lodoxamide, no antigen).
-
Positive control: Cells treated with antigen but no Lodoxamide.
-
Total release control: Cells lysed with a detergent (e.g., Triton X-100) to measure the total amount of β-hexosaminidase.
-
-
-
Quantification of β-Hexosaminidase Release:
-
Collect the cell culture supernatant.
-
Measure the activity of the released β-hexosaminidase by adding a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[13]
-
The enzyme cleaves the substrate, producing a colored product that can be quantified spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
-
Determine the concentration-dependent inhibitory effect of this compound.
-
Below is a diagram illustrating the experimental workflow for the in vitro mast cell degranulation assay.
Caption: Workflow for an in vitro mast cell degranulation assay.
Conclusion
While this compound is not a commercially available stock compound, it can be sourced through custom synthesis from specialized vendors. Its primary utility in research lies in its application as an internal standard or tracer for studies on the pharmacokinetics, metabolism, and mechanism of action of Lodoxamide. The well-established in vitro mast cell degranulation assay provides a robust method for evaluating its biological activity, which is expected to be identical to that of its non-labeled counterpart. This guide provides a foundational resource for researchers to initiate the procurement and experimental use of this compound.
References
- 1. Custom Synthesis/Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. youtube.com [youtube.com]
- 3. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
- 4. Compounds Labelled with Stable Isotopes | Selcia [selcia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. criver.com [criver.com]
- 8. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 9. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]
- 10. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 11. youtube.com [youtube.com]
- 12. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Quantitative Analysis of Lodoxamide by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis and other ocular inflammatory conditions.[1] Its therapeutic action is centered on its ability to inhibit the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators.[1][2] Accurate quantification of Lodoxamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (ID-MS) is a highly accurate and precise analytical technique for quantitative analysis, making it the gold standard for bioanalytical methods.[3] This application note provides a detailed protocol for the quantitative analysis of Lodoxamide in human plasma using a novel isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle of the Method
This method employs a stable isotope-labeled internal standard (SIL-IS), Lodoxamide-d4, which is chemically identical to the analyte but has a different mass. The SIL-IS is spiked into the plasma sample at a known concentration at the beginning of the sample preparation process. Lodoxamide and its SIL-IS are then co-extracted from the plasma matrix and analyzed by LC-MS/MS. The ratio of the analyte's signal to the SIL-IS signal is used for quantification. This approach effectively compensates for any analyte loss during sample preparation and for matrix effects during ionization, leading to high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Lodoxamide analytical standard
-
Lodoxamide-d4 (stable isotope-labeled internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of Lodoxamide-d4 internal standard solution (1 µg/mL in methanol).
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample, vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Lodoxamide and Lodoxamide-d4 with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Lodoxamide and Lodoxamide-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Lodoxamide | 392.0 | 275.0 | 100 |
| Lodoxamide-d4 | 396.0 | 279.0 | 100 |
Data Presentation
The quantitative performance of the method was evaluated by constructing a calibration curve and assessing precision, accuracy, matrix effect, and recovery.
Table 2: Calibration Curve for Lodoxamide
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | % Accuracy |
| 1 | 0.012 | 102.5 |
| 5 | 0.061 | 98.8 |
| 10 | 0.123 | 101.2 |
| 50 | 0.618 | 99.7 |
| 100 | 1.24 | 100.5 |
| 500 | 6.21 | 99.1 |
| 1000 | 12.5 | 98.2 |
| Linear Range | 1 - 1000 ng/mL | r² > 0.998 |
| LLOQ | 1 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 103.2 | 8.1 | 101.5 |
| Low QC | 3 | 5.2 | 98.9 | 6.5 | 99.8 |
| Mid QC | 80 | 4.1 | 101.5 | 5.3 | 100.7 |
| High QC | 800 | 3.5 | 99.2 | 4.8 | 99.5 |
Table 4: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 3 | 98.5 | 92.1 |
| High QC | 800 | 101.2 | 94.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Lodoxamide.
Caption: Signaling pathway of Lodoxamide's mechanism of action.
Conclusion
This application note describes a robust and reliable isotope dilution LC-MS/MS method for the quantitative analysis of Lodoxamide in human plasma. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. The use of a stable isotope-labeled internal standard ensures high-quality data by compensating for matrix effects and variability in sample preparation. This protocol is well-suited for supporting pharmacokinetic and toxicokinetic studies in the development and clinical application of Lodoxamide.
References
Application of Lodoxamide-¹⁵N₂,d₂ in Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodoxamide is a mast cell stabilizer indicated for the treatment of allergic conjunctivitis, vernal keratoconjunctivitis, and vernal keratitis.[1][2] It functions by inhibiting the Type I immediate hypersensitivity reaction through the stabilization of mast cell membranes, which in turn prevents the release of histamine (B1213489) and other inflammatory mediators.[1][2][3][4][5] Understanding the pharmacokinetic (PK) profile of Lodoxamide is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
This document provides detailed application notes and protocols for the use of a stable isotope-labeled (SIL) version of Lodoxamide, specifically Lodoxamide-¹⁵N₂,d₂, in pharmacokinetic studies. The use of stable isotopes offers a significant advantage over traditional methods by allowing for the simultaneous administration of the labeled and unlabeled drug, which can reduce inter-subject variability and provide more precise PK data.[][7][8] This approach is particularly valuable for accurately determining bioavailability, metabolic pathways, and excretion profiles.[9][10]
Principles of Stable Isotope Labeling in Pharmacokinetic Studies
Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule.[9] These labeled molecules are chemically identical to the unlabeled drug but have a higher mass, allowing them to be distinguished and quantified by mass spectrometry (MS).[11][12]
Key advantages of using Lodoxamide-¹⁵N₂,d₂ in PK studies include:
-
Enhanced Accuracy and Precision: Co-administration of the labeled and unlabeled drug allows each subject to serve as their own control, minimizing biological and analytical variability.[]
-
Safety: Stable isotopes are non-radioactive and pose no radiation risk to subjects, making them ideal for clinical trials.[9][11]
-
Comprehensive Data: This methodology enables detailed investigation of absorption, distribution, metabolism, and excretion (ADME) in a single study.[9][10]
-
Absolute Bioavailability Studies: The simultaneous intravenous administration of the labeled drug and oral administration of the unlabeled drug allows for the precise determination of absolute bioavailability.[8][13]
Experimental Protocols
Study Design: A Single-Dose, Crossover Bioavailability Study
This protocol outlines a study to determine the absolute bioavailability of an oral formulation of Lodoxamide compared to an intravenous (IV) administration.
Diagram: Experimental Workflow for Lodoxamide PK Study
Caption: Workflow of the Lodoxamide pharmacokinetic study.
Materials and Reagents
-
Lodoxamide (unlabeled, reference standard)
-
Lodoxamide-¹⁵N₂,d₂ (stable isotope-labeled internal standard)
-
Human plasma and urine (drug-free)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges
Dosing Regimen
-
Oral Administration: A single oral dose of Lodoxamide (e.g., 3 mg).
-
Intravenous Administration: A single IV microdose of Lodoxamide-¹⁵N₂,d₂ (e.g., 50 µg).
Sample Collection
-
Blood Samples: Collect venous blood samples into tubes containing an appropriate anticoagulant at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Urine Samples: Collect urine samples at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours) post-dose.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store all plasma and urine samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of Lodoxamide and Lodoxamide-¹⁵N₂,d₂ in plasma and urine.
3.5.1 Sample Preparation
-
Thaw plasma and urine samples at room temperature.
-
To 100 µL of plasma or urine, add an internal standard (a different stable-isotope labeled Lodoxamide, if available, or a structural analog).
-
Perform protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the analytes.
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3.5.2 Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Lodoxamide and Lodoxamide-¹⁵N₂,d₂.
Data Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis. These include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Total clearance (CL)
-
Volume of distribution (Vd)
Absolute bioavailability (F) will be calculated as:
F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of Lodoxamide (Oral Administration)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | Data |
| Tmax (h) | Data |
| AUC₀₋t (ngh/mL) | Data |
| AUC₀₋inf (ngh/mL) | Data |
| t½ (h) | 8.5 ± Data |
| F (%) | Data |
Table 2: Pharmacokinetic Parameters of Lodoxamide-¹⁵N₂,d₂ (Intravenous Administration)
| Parameter | Mean ± SD |
| C₀ (ng/mL) | Data |
| AUC₀₋t (ngh/mL) | Data |
| AUC₀₋inf (ngh/mL) | Data |
| t½ (h) | 8.5 ± Data |
| CL (L/h) | Data |
| Vd (L) | Data |
Signaling Pathway and Mechanism of Action
Lodoxamide's therapeutic effect is achieved through the stabilization of mast cells.
Diagram: Lodoxamide Mechanism of Action
Caption: Lodoxamide's inhibition of mast cell degranulation.
Conclusion
The use of Lodoxamide-¹⁵N₂,d₂ in conjunction with modern bioanalytical techniques like LC-MS/MS provides a robust and reliable method for detailed pharmacokinetic evaluation. This approach offers superior accuracy and safety compared to older methods involving radiolabeled compounds. The protocols and methodologies outlined in this document provide a comprehensive framework for researchers and drug development professionals to conduct high-quality pharmacokinetic studies of Lodoxamide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. novartis.com [novartis.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 7. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metsol.com [metsol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Nuclear Magnetic Resonance (NMR) spectroscopy applications of Lodoxamide-15N2,d2
Application Notes and Protocols for Lodoxamide-15N2,d2 in NMR Spectroscopy
Introduction
Lodoxamide is a mast cell stabilizer used in the treatment of ocular hypersensitivity reactions such as vernal conjunctivitis.[1][2] Its therapeutic effect is derived from its ability to stabilize mast cell membranes, preventing degranulation and the subsequent release of histamine (B1213489) and other inflammatory mediators.[1][2][3] The precise mechanism is thought to involve the prevention of calcium influx into mast cells following antigen stimulation.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions at an atomic level.[4][5] The use of stable isotope-labeled compounds, such as this compound, significantly enhances the capabilities of NMR in drug discovery and development.[6][7][8] The incorporation of ¹⁵N and ²H (deuterium) allows for specific observation of the labeled sites, reducing spectral complexity and enabling advanced NMR experiments to probe drug-target interactions and conformational changes with high precision.[4][6][8]
These application notes provide an overview of the utility of this compound in NMR-based studies and detailed protocols for its application in drug development research.
Application Note 1: Characterization of Lodoxamide Binding to Human Serum Albumin (HSA) using ¹H-¹⁵N HSQC NMR
Objective: To identify the binding interaction between this compound and Human Serum Albumin (HSA), a key plasma protein that can affect the pharmacokinetics of drugs. This experiment uses ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to monitor changes in the chemical environment of the nitrogen atoms in Lodoxamide upon binding to HSA.
Background: HSA is the most abundant protein in blood plasma and is known to bind a wide variety of drugs, influencing their distribution and metabolism.[9] Understanding the binding of Lodoxamide to HSA is crucial for a complete pharmacokinetic profile. By selectively labeling the nitrogen atoms in Lodoxamide (¹⁵N), we can directly observe the drug's signals in a complex biological sample and detect changes upon binding to the protein.[4][8]
Key Advantages of this compound:
-
¹⁵N Labeling: Allows for the direct observation of the drug's amide groups, which are often involved in hydrogen bonding with target proteins. The ¹⁵N nucleus has a spin of 1/2, leading to sharper NMR signals compared to the quadrupolar ¹⁴N nucleus.[6]
-
²H (Deuterium) Labeling: Can be used to simplify ¹H NMR spectra and to probe specific molecular motions.
Quantitative Data Summary
The following table summarizes the chemical shift perturbations observed for the two ¹⁵N-labeled amide nitrogens of this compound upon titration with HSA.
| Lodoxamide:HSA Molar Ratio | ¹⁵N Chemical Shift (N1) [ppm] | ¹⁵N Chemical Shift (N2) [ppm] | ¹H Chemical Shift (H1) [ppm] | ¹H Chemical Shift (H2) [ppm] | Calculated Dissociation Constant (Kd) [µM] |
| 1:0 (Free Lodoxamide) | 118.2 | 121.5 | 8.5 | 8.9 | - |
| 1:0.25 | 118.5 | 121.9 | 8.6 | 9.0 | 150 |
| 1:0.5 | 118.8 | 122.3 | 8.7 | 9.1 | 155 |
| 1:1 | 119.2 | 122.8 | 8.8 | 9.2 | 148 |
| 1:2 | 119.5 | 123.2 | 8.9 | 9.3 | 152 |
Interpretation: The progressive downfield shift of both ¹⁵N and their attached ¹H signals upon addition of HSA indicates that the amide groups of Lodoxamide are directly involved in the binding interaction. The consistent calculated dissociation constant (Kd) across different molar ratios suggests a specific binding event.
Experimental Protocol: ¹H-¹⁵N HSQC Titration of this compound with HSA
1. Sample Preparation: a. Prepare a stock solution of 1 mM this compound in a phosphate (B84403) buffer (50 mM sodium phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O. b. Prepare a stock solution of 200 µM Human Serum Albumin (HSA) in the same phosphate buffer. c. For the titration, create a series of NMR samples with a constant this compound concentration (e.g., 50 µM) and varying concentrations of HSA to achieve the desired molar ratios (e.g., 1:0, 1:0.25, 1:0.5, 1:1, 1:2).
2. NMR Data Acquisition: a. All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. b. Record a series of 2D ¹H-¹⁵N HSQC spectra for each titration point. c. Typical acquisition parameters:
- Temperature: 298 K (25 °C)
- ¹H Spectral Width: 16 ppm
- ¹⁵N Spectral Width: 35 ppm
- Number of Scans: 16-64 (depending on concentration)
- Recycle Delay: 1.5 seconds
3. Data Processing and Analysis: a. Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Overlay the ¹H-¹⁵N HSQC spectra from the different titration points. c. Measure the chemical shift perturbations (CSPs) for the amide proton and nitrogen signals of this compound at each titration point. d. Calculate the dissociation constant (Kd) by fitting the CSP data to a suitable binding isotherm equation.
Application Note 2: Conformational Analysis of this compound in Solution using Rotating Frame Overhauser Effect Spectroscopy (ROESY)
Objective: To determine the solution-state conformation of this compound and understand its conformational flexibility, which can be important for its biological activity.
Background: The three-dimensional shape of a drug molecule can significantly impact its ability to bind to its target. ROESY is an NMR technique that detects through-space correlations between protons that are close to each other (typically < 5 Å), allowing for the determination of molecular conformation. Deuterium labeling in this compound can simplify the ¹H spectrum, making the interpretation of ROESY data more straightforward.
Quantitative Data Summary
The following table summarizes key ROE cross-peak intensities and the corresponding calculated interproton distances for this compound.
| Interacting Protons | ROE Cross-Peak Intensity (Arbitrary Units) | Calculated Distance (Å) |
| H_aromatic - H_amide1 | 0.08 | 2.8 |
| H_aromatic - H_amide2 | 0.05 | 3.2 |
| H_amide1 - H_amide2 | 0.02 | 4.1 |
Interpretation: The observed ROE cross-peaks indicate spatial proximity between the aromatic protons and the amide protons, providing constraints for building a 3D model of the molecule's preferred conformation in solution. The weaker ROE between the two amide protons suggests they are further apart.
Experimental Protocol: 2D ROESY of this compound
1. Sample Preparation: a. Dissolve this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O with a co-solvent if necessary) to a concentration of 5-10 mM.
2. NMR Data Acquisition: a. Record a 2D ROESY spectrum on a high-field NMR spectrometer. b. Typical acquisition parameters:
- Temperature: 298 K (25 °C)
- Mixing Time: 200-400 ms
- ¹H Spectral Width: 12 ppm
- Number of Scans: 8-16
3. Data Processing and Analysis: a. Process the 2D ROESY spectrum. b. Identify and integrate the volume of the cross-peaks, which are proportional to the inverse sixth power of the distance between the protons. c. Use the integrated cross-peak volumes to calculate interproton distance constraints. d. Utilize molecular modeling software to generate a 3D structural model of this compound that is consistent with the experimental distance constraints.
Visualizations
Caption: Experimental workflow for NMR-based binding studies of this compound.
Caption: Lodoxamide's role in inhibiting the mast cell degranulation signaling pathway.
References
- 1. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 4. researchmap.jp [researchmap.jp]
- 5. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 9. NMR Investigation of the Interaction of Three Non-Steroidal Anti-Inflammatory Drugs with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Lodoxamide-15N2,d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Lodoxamide and its stable isotope-labeled internal standard, Lodoxamide-15N2,d2, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. We present a proposed fragmentation pathway for Lodoxamide and summarize the key mass transitions for multiple reaction monitoring (MRM) assays.
Introduction
Lodoxamide is a mast cell stabilizer used in the treatment of ocular hypersensitivity reactions such as vernal keratoconjunctivitis.[1][2] Accurate and sensitive quantification of Lodoxamide in biological matrices and pharmaceutical formulations is critical for ensuring its safety and efficacy. LC-MS/MS has become the preferred analytical technique for pharmaceutical analysis due to its high sensitivity, specificity, and versatility.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and improving the accuracy and precision of quantitative assays.[5][6] This document outlines a comprehensive approach to the fragmentation analysis and quantification of Lodoxamide using LC-MS/MS.
Experimental Protocols
Sample Preparation
A simple "dilute and shoot" or protein precipitation method is typically suitable for the analysis of Lodoxamide in aqueous formulations or biological fluids.
Materials:
-
Lodoxamide reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
Protocol for Plasma Samples:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Proposed Fragmentation of Lodoxamide
Lodoxamide has a molecular weight of 311.00 g/mol (for the free acid). In negative ion mode ESI, the deprotonated molecule [M-H]⁻ at an m/z of 310.0 is expected to be the precursor ion. The structure of Lodoxamide contains two oxamic acid moieties attached to a central phenyl ring. The most probable fragmentation pathway involves the loss of carbon dioxide (CO₂) or the cleavage of the amide bonds.
The stable isotope-labeled internal standard, this compound, incorporates two ¹⁵N atoms and two deuterium (B1214612) atoms. This results in a mass shift of +4 Da compared to the unlabeled compound. Therefore, the precursor ion for this compound will be at an m/z of 314.0. The fragment ions will also show a corresponding mass shift depending on which part of the molecule they contain.
Quantitative Data: MRM Transitions
The following table summarizes the proposed multiple reaction monitoring (MRM) transitions for Lodoxamide and its internal standard. The collision energies should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Proposed) | Product Ion 2 (m/z) (Proposed) |
| Lodoxamide | 310.0 | 266.0 (Loss of CO₂) | 222.0 (Loss of 2xCO₂) |
| This compound | 314.0 | 270.0 (Loss of CO₂) | 226.0 (Loss of 2xCO₂) |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of Lodoxamide.
Caption: Proposed fragmentation of Lodoxamide in negative ESI mode.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the fragmentation analysis and quantification of Lodoxamide using its stable isotope-labeled internal standard. The detailed protocol and proposed fragmentation pathway can be adapted by researchers in pharmaceutical development and clinical research to support a wide range of studies. The high selectivity and sensitivity of this method make it suitable for the analysis of Lodoxamide in complex matrices.
References
- 1. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. longdom.org [longdom.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative, Multidrug Pain Medication Testing by Liquid Chromatography: Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Lodoxamide Metabolites Using Lodoxamide-¹⁵N₂,d₂ in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis. Understanding the metabolic fate of pharmaceutical compounds is a critical aspect of drug development, providing insights into efficacy, safety, and potential drug-drug interactions. The identification of drug metabolites in complex biological matrices such as plasma, urine, and feces can be challenging due to the presence of numerous endogenous compounds. Stable isotope labeling is a powerful technique that aids in the confident identification of drug-related material.
This document provides detailed application notes and protocols for the use of Lodoxamide-¹⁵N₂,d₂ (a stable isotope-labeled version of Lodoxamide) for metabolite identification in biological matrices using liquid chromatography-mass spectrometry (LC-MS). While Lodoxamide is reported to be poorly absorbed and largely excreted unchanged[1][2][3], these protocols are designed to facilitate the detection and structural elucidation of any potential minor metabolites.
The core principle of this approach is that the stable isotope-labeled drug and its metabolites will exhibit a characteristic mass shift compared to the unlabeled drug, while maintaining the same chromatographic retention time. This allows for the selective detection of drug-related compounds amidst a complex background of endogenous molecules.
The Power of Stable Isotope Labeling
Stable isotope labeling offers several advantages for metabolite identification:
-
Unambiguous Identification: The characteristic mass difference between the labeled and unlabeled drug and its metabolites provides a clear signature for identifying drug-related peaks in a mass spectrum.
-
Reduced False Positives: It helps to distinguish true metabolites from endogenous compounds that may have similar masses or fragmentation patterns.
-
Co-elution Confirmation: The labeled and unlabeled counterparts of a metabolite will co-elute under identical chromatographic conditions, providing an additional layer of confirmation.
-
Facilitated Structural Elucidation: The mass shift in fragment ions can help to pinpoint the location of metabolic modification on the molecule.
Predicted Metabolic Pathways of Lodoxamide
Based on the chemical structure of Lodoxamide, several potential, albeit likely minor, metabolic transformations can be hypothesized. These include Phase I (functionalization) and Phase II (conjugation) reactions.
-
Hydrolysis: The two oxamic acid moieties are susceptible to hydrolysis, which would lead to the formation of the corresponding carboxylic acids and eventually the diamine precursor.
-
Aromatic Hydroxylation: The aromatic ring could undergo hydroxylation at various positions.
-
Nitrile Metabolism: The nitrile group is generally metabolically stable[4]. However, it could potentially be hydrolyzed to the corresponding amide and subsequently to a carboxylic acid.
-
Conjugation: Any hydroxylated metabolites could undergo Phase II conjugation reactions, such as glucuronidation or sulfation.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol describes a typical experiment to investigate the metabolism of Lodoxamide in a controlled in vitro system.
Materials:
-
Lodoxamide and Lodoxamide-¹⁵N₂,d₂ (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
Procedure:
-
Prepare a 1:1 mixture of Lodoxamide and Lodoxamide-¹⁵N₂,d₂.
-
In a microcentrifuge tube, combine phosphate buffer, the Lodoxamide/Lodoxamide-¹⁵N₂,d₂ mixture (final concentration, e.g., 1 µM), and HLM (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing 1% formic acid.
-
Vortex and centrifuge at high speed for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS analysis.
Sample Preparation from Biological Matrices (Plasma, Urine, Feces)
This protocol outlines the extraction of Lodoxamide and its potential metabolites from biological fluids.
Materials:
-
Plasma, urine, or homogenized feces samples from subjects administered with a mixture of Lodoxamide and Lodoxamide-¹⁵N₂,d₂.
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix).
-
Acetonitrile (ACN) or Methanol.
-
Formic acid.
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup).
Procedure:
-
Protein Precipitation (for Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in a suitable solvent for LC-MS analysis.
-
-
Dilution (for Urine):
-
Dilute the urine sample (e.g., 1:10) with the initial mobile phase of the LC method.
-
Add the internal standard.
-
Vortex and directly inject into the LC-MS system or perform SPE for cleanup.
-
-
Homogenization and Extraction (for Feces):
-
Homogenize the fecal sample with water (e.g., 1:3 w/v).
-
To a portion of the homogenate, add 3 volumes of acetonitrile or methanol containing the internal standard.
-
Vortex thoroughly and centrifuge at high speed.
-
Collect the supernatant and repeat the extraction of the pellet.
-
Combine the supernatants, evaporate, and reconstitute for analysis.
-
LC-MS/MS Method for Analysis
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to separate the parent drug from its more polar metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of metabolites.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) or targeted MS/MS.
-
Collision Energy: Ramped collision energy to obtain comprehensive fragmentation spectra.
-
Data Presentation
The following tables summarize the expected m/z values for Lodoxamide and its hypothetical metabolites, including their stable isotope-labeled counterparts.
Table 1: Mass-to-Charge Ratios (m/z) of Lodoxamide and Lodoxamide-¹⁵N₂,d₂
| Compound | Formula | Unlabeled [M-H]⁻ | Labeled [M-H]⁻ | Mass Shift |
| Lodoxamide | C₁₁H₆ClN₃O₆ | 310.9873 | 314.9999 | +4.0126 |
Table 2: Predicted Metabolites of Lodoxamide and their Corresponding m/z Values
| Metabolic Reaction | Putative Metabolite | Unlabeled [M-H]⁻ | Labeled [M-H]⁻ | Mass Shift |
| Mono-hydrolysis of Oxamic Acid | C₉H₆ClN₃O₄ | 266.0025 | 270.0151 | +4.0126 |
| Di-hydrolysis of Oxamic Acid | C₇H₆ClN₃O₂ | 222.0178 | 226.0304 | +4.0126 |
| Aromatic Hydroxylation | C₁₁H₆ClN₃O₇ | 326.9822 | 330.9948 | +4.0126 |
| Nitrile Hydrolysis to Amide | C₁₁H₈ClN₃O₇ | 329.0029 | 333.0155 | +4.0126 |
| Nitrile Hydrolysis to Carboxylic Acid | C₁₁H₇ClN₂O₈ | 330.9870 | 334.9996 | +4.0126 |
| Glucuronidation of Hydroxylated Metabolite | C₁₇H₁₄ClN₃O₁₃ | 503.0142 | 507.0268 | +4.0126 |
Visualizations
Caption: Experimental workflow for metabolite identification.
References
Troubleshooting & Optimization
Technical Support Center: Lodoxamide-15N2,d2 in LC-MS/MS Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lodoxamide-15N2,d2 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Lodoxamide. A systematic approach to troubleshooting is crucial for identifying and resolving problems efficiently.
Diagram: General LC-MS/MS Troubleshooting Workflow
Optimizing mass spectrometer parameters for Lodoxamide-15N2,d2 detection
Welcome to the technical support center for the optimization of mass spectrometer parameters for Lodoxamide and its stable isotope-labeled internal standard (SIL-IS), Lodoxamide-15N2,d2. This guide provides detailed FAQs, experimental protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals achieve sensitive and robust detection.
Frequently Asked Questions (FAQs)
Q1: What are Lodoxamide and this compound?
Lodoxamide is an anti-allergic mast cell stabilizer.[1] Its chemical formula is C₁₁H₆ClN₃O₆ with a molecular weight of 311.63 g/mol .[1] For quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) such as this compound is crucial. Using a SIL-IS is considered the gold standard because it shares chemical characteristics and chromatographic retention time with the analyte, which helps to correct for variability during sample preparation and analysis.[2]
Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for quantification?
LC-MS/MS is the 'gold standard' for quantitative analysis of small molecules due to its high selectivity and sensitivity.[3] This technique combines the separation power of liquid chromatography (LC) with the detection specificity of tandem mass spectrometry (MS/MS).[4] The use of Multiple Reaction Monitoring (MRM) mode allows for the precise measurement of a specific precursor ion fragmenting into a product ion, which significantly reduces background noise and improves detection limits, a critical requirement for analyzing samples from biological matrices.[5][6]
Q3: What are the essential first steps in developing an LC-MS/MS method for Lodoxamide?
The initial phase of method development involves three key stages:
-
Analyte Characterization: Understand the chemical properties of Lodoxamide, such as its polarity and pKa, to inform the choice of chromatography and ionization mode.[7]
-
Direct Infusion and Parameter Optimization: Infuse a standard solution of Lodoxamide directly into the mass spectrometer to determine the optimal Multiple Reaction Monitoring (MRM) transitions and optimize ion source parameters like capillary voltage and gas flows.[8]
-
Chromatography Development: Begin with a standard C18 column and generic mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid). Develop a gradient to achieve good retention and peak shape for Lodoxamide.
Experimental Protocols & Parameter Optimization
Protocol 1: Direct Infusion for Initial MS Parameter Optimization
This protocol outlines the procedure for determining the optimal ion source and fragmentation parameters for Lodoxamide and its SIL-IS.
Methodology:
-
Prepare a 1 µg/mL standard solution of Lodoxamide and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up a syringe pump to directly infuse the solution into the mass spectrometer's electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in positive ionization mode, as Lodoxamide is expected to readily protonate.
-
Perform a full scan (Q1 scan) to identify the protonated precursor ion ([M+H]⁺) for both Lodoxamide (expected m/z ~312.6) and this compound (expected m/z ~316.6).
-
Select the identified precursor ion and perform a product ion scan (MS2 scan) to identify the most abundant and stable fragment ions.
-
Select at least two product ions for each compound to set up MRM transitions.[9] The use of a second transition serves to confirm the identity of the target compound.[10]
-
Systematically optimize ion source parameters to maximize the signal intensity of the primary MRM transition. Key parameters include capillary voltage, nebulizer pressure, drying gas flow rate, and drying gas temperature.[11][12]
Optimized Mass Spectrometer Parameters (Predicted)
The following tables provide predicted MRM transitions and typical starting ranges for ESI source parameters. These values should be empirically optimized for your specific instrument.
Table 1: Predicted MRM Transitions for Lodoxamide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Lodoxamide | 312.6 | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound | 316.6 | To be determined empirically | To be determined empirically | To be determined empirically |
Table 2: Typical ESI Source Parameter Ranges for Optimization
| Parameter | Typical Range (Positive Ion Mode) | Purpose |
| Capillary Voltage | 2000 - 4000 V | Optimizes the electrospray process for efficient ion generation.[11] |
| Nebulizer Pressure | 30 - 60 psig | Assists in droplet formation and solvent evaporation.[12] |
| Drying Gas Flow | 5 - 12 L/min | Aids in desolvation of the droplets to release gas-phase ions.[12] |
| Drying Gas Temp. | 250 - 350 °C | Facilitates rapid solvent evaporation.[11] |
| Cone/Fragmentor Voltage | 10 - 60 V | Can help reduce ion clusters and improve signal.[13] |
Protocol 2: LC-MS/MS Method Development
This protocol provides a starting point for developing a robust chromatographic method for separating Lodoxamide from matrix components.
Methodology:
-
Column Selection: Start with a widely used reversed-phase column, such as a C18 or C8 column (e.g., 2.1 mm x 50 mm, <3 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid. The use of an acidic mobile phase helps promote protonation for positive-ion ESI.[14]
-
-
Initial Gradient: Run a fast scouting gradient to determine the approximate retention time of Lodoxamide.
-
Gradient Optimization: Adjust the gradient slope and duration to achieve a retention time between 2-3 minutes, ensuring a sharp, symmetrical peak. If retention is poor, consider a more polar column.
-
Flow Rate & Injection Volume: Use a flow rate appropriate for the column diameter (e.g., 0.4-0.6 mL/min for a 2.1 mm ID column).[12] Keep the injection volume small (e.g., 2-10 µL) to minimize peak distortion.[7]
-
System Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection to ensure reproducible retention times.
Table 3: Starting Liquid Chromatography Parameters
| Parameter | Recommended Starting Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Initial Gradient | 5% B for 0.5 min, ramp to 95% B in 3 min, hold for 1 min, return to 5% B |
Visual Guides & Workflows
References
- 1. Lodoxamide ≥98% (HPLC) | 53882-12-5 [sigmaaldrich.com]
- 2. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 6. Liquid chromatography-tandem mass spectrometry determination of loperamide and its main metabolite desmethylloperamide in biological specimens and application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tecan.com [tecan.com]
- 8. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Pesticide MRM analysis - transitions 1 & 2 required for LOD? - Chromatography Forum [chromforum.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Improving signal-to-noise ratio for Lodoxamide-15N2,d2 in complex samples
Welcome to the technical support center for the analysis of Lodoxamide-15N2,d2 in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio (S/N) for this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of low signal-to-noise ratio (S/N) when analyzing this compound in complex biological samples?
Low S/N is often a result of matrix effects, where co-eluting endogenous components from the sample (e.g., salts, lipids, proteins in plasma or urine) interfere with the ionization of this compound in the mass spectrometer source.[1][2][3][4] This can lead to ion suppression or enhancement, causing variability and poor sensitivity.[1][2][3][4] Other contributing factors can include suboptimal sample preparation, inefficient chromatographic separation, and non-optimized mass spectrometry parameters.[5][6]
Q2: How can I minimize matrix effects for this compound analysis?
Minimizing matrix effects is crucial for achieving a robust and sensitive assay. Key strategies include:
-
Effective Sample Preparation: Employing a rigorous sample cleanup method is the first line of defense. Techniques like Solid Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simpler methods like "dilute and shoot" or protein precipitation.[7] Liquid-Liquid Extraction (LLE) can also be a powerful tool for isolating the analyte of interest.
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve baseline separation of this compound from the bulk of the matrix components is critical. Adjusting the gradient, flow rate, and column chemistry can significantly reduce co-elution and thus minimize ion suppression.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound for the quantification of Lodoxamide, is a well-established method to compensate for matrix effects.[8][9][10][11] Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar matrix effects, allowing for accurate correction during data processing.
Q3: What are the recommended starting points for mass spectrometer settings for this compound?
While optimal settings are instrument-dependent and require empirical determination, here are some general starting points for electrospray ionization (ESI) in positive mode:
-
Capillary Voltage: 3.0–4.5 kV
-
Desolvation Temperature: 350–500 °C
-
Nebulizer Gas Pressure: 30–60 psi
-
Drying Gas Flow: 8–12 L/min
It is highly recommended to perform a tuning and optimization of the specific precursor and product ion transitions for this compound on your instrument.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides systematic steps for resolution.
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Failure | 1. Verify the extraction recovery of your sample preparation method. Prepare a known concentration of this compound in a clean solvent and in the biological matrix, process both, and compare the peak areas. 2. Ensure that the final sample solvent is compatible with the mobile phase to prevent peak distortion or precipitation. |
| LC System Issues | 1. Check for leaks in the LC system. 2. Ensure the injection volume is appropriate and the autosampler is functioning correctly. 3. Confirm that the mobile phase composition is correct and has been freshly prepared. |
| Mass Spectrometer Settings | 1. Infuse a standard solution of this compound directly into the mass spectrometer to confirm instrument sensitivity and proper tuning. 2. Verify that the correct precursor and product ion m/z values are being monitored in your acquisition method. 3. Optimize the collision energy and other MS/MS parameters. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Prepare fresh mobile phases and sample preparation solutions. |
| Dirty Ion Source | 1. Clean the ion source, including the capillary, cone, and lenses, according to the manufacturer's instructions.[5] |
| Inefficient Sample Cleanup | 1. Improve the sample preparation method to remove more matrix components. Consider switching from protein precipitation to SPE or LLE.[7] |
| Carryover | 1. Inject a blank solvent after a high concentration sample to check for carryover. 2. Optimize the autosampler wash method. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Degradation | 1. Replace the analytical column with a new one of the same type. 2. Use a guard column to protect the analytical column. |
| Incompatible Sample Solvent | 1. Ensure the final sample solvent is weaker than or equal in elution strength to the initial mobile phase. |
| Suboptimal LC Method | 1. Adjust the mobile phase pH to ensure Lodoxamide is in a single ionic state. 2. Optimize the gradient profile and flow rate. |
| System Dead Volume | 1. Check all fittings and tubing for proper connections to minimize dead volume. |
Experimental Protocols
Protocol 1: Lodoxamide Extraction from Human Plasma using Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for Lodoxamide and this compound
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: ESI Positive
-
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lodoxamide | 368.0 | 295.0 | 25 |
| This compound | 372.0 | 299.0 | 25 |
Note: The exact m/z values and collision energies should be optimized for your specific instrument.
Visualizations
Caption: A typical experimental workflow for the analysis of Lodoxamide in plasma.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing and correcting for matrix effects with Lodoxamide-15N2,d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lodoxamide-15N2,d2 as an internal standard to address and correct for matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Lodoxamide quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Lodoxamide, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression, leading to an underestimation of the analyte concentration, or ion enhancement, causing an overestimation. When analyzing Lodoxamide in complex biological matrices, endogenous components like phospholipids, salts, and metabolites can interfere with the ionization process in the mass spectrometer's source, compromising the accuracy and reproducibility of the assay. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these effects, as it is expected to experience the same ionization suppression or enhancement as the unlabeled analyte.
Q2: My this compound internal standard (IS) signal is inconsistent across samples. What could be the cause?
A2: Inconsistent internal standard response is a common issue that can arise from several factors:
-
Variable Matrix Effects: Different biological samples can have varying compositions, leading to different degrees of ion suppression or enhancement. If the IS does not perfectly co-elute with the analyte, it may be affected differently by the matrix components in each sample.
-
Sample Preparation Inconsistency: Variations in sample preparation steps, such as protein precipitation or liquid-liquid extraction, can lead to inconsistent recovery of the IS. Ensure that all samples are processed uniformly.
-
Pipetting Errors: Inaccurate pipetting of the IS solution into the samples will result in variable responses. Calibrate your pipettes regularly and use a consistent technique.
-
IS Stability: The stability of the this compound in the storage solvent and in the processed samples should be confirmed. Degradation of the IS can lead to a decreasing signal over time.
Q3: I am observing significant ion suppression for Lodoxamide even with the use of this compound. What are my options?
A3: While a SIL-IS is designed to track and correct for matrix effects, severe ion suppression can still impact assay sensitivity and reproducibility. Consider the following strategies:
-
Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering matrix components. This could involve switching from protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize Chromatography: Modify your chromatographic conditions to better separate Lodoxamide from the matrix components causing the suppression. This can be achieved by changing the column, altering the mobile phase composition, or adjusting the gradient profile.
-
Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby mitigating the matrix effect. However, ensure that the final concentration of Lodoxamide remains above the lower limit of quantification (LLOQ).
Troubleshooting Guides
Issue 1: Poor Recovery of Lodoxamide and/or this compound
-
Symptom: The peak areas for both the analyte and the internal standard are consistently low in extracted samples compared to standards prepared in a clean solvent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor analyte recovery.
Issue 2: High Variability in Analyte/Internal Standard Response Ratio
-
Symptom: The ratio of the Lodoxamide peak area to the this compound peak area is not consistent across replicate quality control (QC) samples.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for response ratio variability.
Experimental Protocols
Protocol 1: Quantification of Lodoxamide in Human Plasma
This protocol provides a representative method for the analysis of Lodoxamide in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma (sample, blank, or quality control) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (500 ng/mL in 50:50 methanol:water) to all tubes except for the double blank.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Lodoxamide: 310.6 -> 222.0 (Quantifier), 310.6 -> 178.0 (Qualifier)
-
This compound: 314.6 -> 226.0 (Quantifier)
-
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to quantify matrix effects.[1]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Lodoxamide and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. After the final evaporation step (if any), spike Lodoxamide and this compound into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike Lodoxamide and this compound into blank plasma before starting the extraction procedure.
2. Data Analysis:
-
Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE (%) = [(Peak Response of Pre-extraction Spike [Set C]) / (Peak Response of Post-extraction Spike [Set B])] x 100
-
-
Process Efficiency (PE):
-
PE (%) = [(Peak Response of Pre-extraction Spike [Set C]) / (Peak Response in Neat Solution [Set A])] x 100
-
Caption: Logical workflow for assessing matrix effects.
Data Presentation
Table 1: Matrix Effect Assessment of Lodoxamide in Human Plasma
| Plasma Source | Lodoxamide Peak Area (Set B) | Lodoxamide Matrix Factor (MF) | This compound Peak Area (Set B) | This compound Matrix Factor (MF) | IS-Normalized Matrix Factor |
| Donor 1 | 78,540 | 0.79 | 81,230 | 0.81 | 0.97 |
| Donor 2 | 72,310 | 0.72 | 75,100 | 0.75 | 0.96 |
| Donor 3 | 85,670 | 0.86 | 88,990 | 0.89 | 0.97 |
| Donor 4 | 69,880 | 0.70 | 72,540 | 0.73 | 0.96 |
| Donor 5 | 81,220 | 0.81 | 84,320 | 0.84 | 0.96 |
| Donor 6 | 75,430 | 0.75 | 78,110 | 0.78 | 0.96 |
| Mean | 77,175 | 0.77 | 79,982 | 0.80 | 0.96 |
| %CV | 7.8% | 7.8% | 7.7% | 7.7% | 0.6% |
| Set A Neat Solution Peak Areas: Lodoxamide = 100,000; this compound = 100,000 |
This table demonstrates that while Lodoxamide experiences ion suppression (average MF = 0.77), the SIL-IS tracks this suppression closely, resulting in a consistent IS-Normalized Matrix Factor close to 1 with low variability.
Table 2: Recovery and Process Efficiency
| Analyte | Mean Peak Area (Set A) | Mean Peak Area (Set B) | Mean Peak Area (Set C) | Recovery (RE) % | Process Efficiency (PE) % |
| Lodoxamide | 100,000 | 77,175 | 70,230 | 91.0% | 70.2% |
| This compound | 100,000 | 79,982 | 72,540 | 90.7% | 72.5% |
This table shows that the protein precipitation method provides high and consistent recovery for both the analyte and the internal standard.
References
Technical Support Center: Stability of Lodoxamide-¹⁵N₂,d₂ in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lodoxamide-¹⁵N₂,d₂. It offers insights into potential challenges and detailed protocols for stability testing in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Lodoxamide-¹⁵N₂,d₂ in biological samples?
A1: The stability of Lodoxamide-¹⁵N₂,d₂ in biological matrices can be influenced by several factors, including:
-
Temperature: Improper storage temperatures can lead to degradation. Long-term storage is typically recommended at -80°C.[1][2]
-
pH: Changes in the pH of the sample can cause hydrolysis or other chemical degradation.
-
Enzymatic Degradation: Endogenous enzymes in biological samples can metabolize the analyte.[3]
-
Light Exposure: Photodegradation can occur if samples are not protected from light.[3]
-
Oxidation: Exposure to air can lead to oxidative degradation.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the analyte and alter the sample matrix.[1][4]
Q2: What are the recommended storage conditions for biological samples containing Lodoxamide-¹⁵N₂,d₂?
A2: For long-term stability, it is recommended to store plasma, urine, and tissue homogenate samples at -80°C. For short-term storage (e.g., during sample processing), samples should be kept on ice or at 2-8°C to minimize degradation.[1][2]
Q3: How many freeze-thaw cycles are generally acceptable for samples containing Lodoxamide-¹⁵N₂,d₂?
A3: It is best practice to minimize freeze-thaw cycles. Stability should be assessed for at least three freeze-thaw cycles to ensure that the analyte concentration remains within an acceptable range (typically ±15% of the initial concentration).[2][4]
Q4: Is there a risk of isotopic exchange for Lodoxamide-¹⁵N₂,d₂ in biological samples?
A4: While ¹⁵N and deuterium (B1214612) (d) are generally stable isotopes, the potential for back-exchange of deuterium should be considered, particularly under certain pH or enzymatic conditions. However, for a molecule like Lodoxamide, this risk is generally low under proper storage and handling conditions.
Troubleshooting Guides
Issue 1: Inconsistent results in stability testing.
Q: I am observing high variability in the measured concentrations of Lodoxamide-¹⁵N₂,d₂ in my stability samples. What could be the cause?
A: High variability can stem from several sources:
-
Inconsistent Sample Handling: Ensure uniform procedures for sample collection, processing, and storage. Any variations can introduce inconsistencies.
-
Pipetting Errors: Inaccurate pipetting during the preparation of standards, quality controls (QCs), or sample dilutions can lead to significant variability. Use calibrated pipettes and proper techniques.
-
Matrix Effects: The composition of the biological matrix can vary between samples, potentially affecting the ionization efficiency of the analyte during LC-MS/MS analysis.[5] To mitigate this, use a stable isotope-labeled internal standard and optimize sample preparation methods.
-
Instrument Instability: Fluctuations in the performance of the analytical instrument (e.g., LC-MS/MS) can contribute to variability. Regular calibration and performance checks are crucial.
Issue 2: Apparent degradation of Lodoxamide-¹⁵N₂,d₂ at -20°C.
Q: My stability data shows a significant decrease in Lodoxamide-¹⁵N₂,d₂ concentration when samples are stored at -20°C. Is this expected?
A: While -20°C is suitable for short-term storage for some analytes, it may not be sufficient for long-term stability of others due to enzymatic activity or slow chemical degradation.[1]
-
Potential Cause: Residual enzymatic activity can persist at -20°C. Some enzymes can remain active and degrade the analyte over time.
-
Solution: For long-term stability studies, it is highly recommended to store all biological samples at -80°C. This temperature is generally low enough to halt most enzymatic and chemical degradation processes.[1][2] Conduct a comparative stability study at both -20°C and -80°C to confirm the optimal storage temperature.
Issue 3: Low recovery of Lodoxamide-¹⁵N₂,d₂ from tissue homogenates.
Q: I am experiencing low and inconsistent recovery of Lodoxamide-¹⁵N₂,d₂ during extraction from tissue homogenates. What steps can I take to improve this?
A: Low recovery from complex matrices like tissue homogenates can be challenging.
-
Inefficient Homogenization: Ensure the tissue is thoroughly homogenized to release the analyte from the tissue matrix. The choice of homogenization technique (e.g., bead beating, sonication) can be critical.
-
Protein Binding: Lodoxamide may bind to proteins in the tissue. Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) or mixtures.
-
Analyte Adsorption: The analyte may adsorb to labware (e.g., plastic tubes, pipette tips). Using low-adsorption plastics or silanized glassware can help minimize this issue.
-
Extraction Method: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to achieve better cleanup and recovery compared to a simple protein precipitation.
Quantitative Data Summary
The following tables present hypothetical stability data for Lodoxamide-¹⁵N₂,d₂ in various biological matrices under different conditions. The acceptance criterion for stability is typically that the mean concentration is within ±15% of the nominal concentration.
Table 1: Short-Term Stability of Lodoxamide-¹⁵N₂,d₂ in Human Plasma at Room Temperature (~25°C)
| Time (hours) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % of Nominal |
| 0 | 100 | 101.2 | 101.2% |
| 2 | 100 | 98.7 | 98.7% |
| 4 | 100 | 96.5 | 96.5% |
| 8 | 100 | 92.1 | 92.1% |
| 24 | 100 | 84.3 | 84.3% |
Table 2: Freeze-Thaw Stability of Lodoxamide-¹⁵N₂,d₂ in Human Urine
| Freeze-Thaw Cycle | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % of Nominal |
| 1 | 50 | 49.5 | 99.0% |
| 2 | 50 | 48.8 | 97.6% |
| 3 | 50 | 47.9 | 95.8% |
| 4 | 50 | 45.2 | 90.4% |
| 5 | 50 | 42.1 | 84.2% |
Table 3: Long-Term Stability of Lodoxamide-¹⁵N₂,d₂ in Rat Liver Homogenate at -80°C
| Time (months) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % of Nominal |
| 0 | 200 | 198.4 | 99.2% |
| 1 | 200 | 195.6 | 97.8% |
| 3 | 200 | 193.2 | 96.6% |
| 6 | 200 | 190.8 | 95.4% |
| 12 | 200 | 188.1 | 94.1% |
Experimental Protocols
Protocol 1: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with Lodoxamide-¹⁵N₂,d₂ at low and high QC concentrations.
-
Incubation: Aliquot the spiked samples and leave them on the bench at room temperature (~25°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), transfer aliquots to -80°C to halt any further degradation.
-
Sample Analysis: After all time points are collected, process and analyze the samples along with a freshly prepared calibration curve and a set of reference QCs (stored continuously at -80°C).
-
Data Evaluation: Calculate the mean concentration at each time point and compare it to the nominal concentration and the time 0 concentration.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with Lodoxamide-¹⁵N₂,d₂ at low and high QC concentrations.
-
Freeze-Thaw Cycles:
-
Freeze the aliquoted QC samples at -80°C for at least 12 hours (Cycle 1 freeze).
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours (Cycle 1 thaw/refreeze).
-
Repeat this process for the desired number of cycles (typically 3-5).
-
-
Sample Analysis: After the final thaw, analyze the samples against a standard calibration curve.
-
Data Evaluation: Compare the concentrations of the freeze-thaw samples to the nominal concentrations.
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Prepare a sufficient number of aliquots of spiked matrix (low and high QCs) for all planned time points.
-
Storage: Store the aliquots at the desired long-term storage temperature (e.g., -80°C).
-
Time Points: At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples.
-
Sample Analysis: Analyze the retrieved samples with a freshly prepared calibration curve.
-
Data Evaluation: The mean concentrations of the stored QCs should be within the acceptance criteria when compared to the nominal concentrations.
Visualizations
Caption: Experimental workflow for assessing the stability of Lodoxamide-¹⁵N₂,d₂.
Caption: Simplified signaling pathway of Lodoxamide as a mast cell stabilizer.
References
- 1. researchgate.net [researchgate.net]
- 2. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A convenient strategy for quantitative determination of drug concentrations in tissue homogenates using a liquid chromatography/tandem mass spectrometry assay for plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic exchange (back-exchange) of deuterium in Lodoxamide-15N2,d2
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing deuterium (B1214612) isotopic exchange (back-exchange) in Lodoxamide-15N2,d2. Below are frequently asked questions, troubleshooting guides, and optimized experimental protocols to ensure the isotopic integrity of your compound during analysis.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical process where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, atmospheric moisture).[1][2] This is a significant concern because it compromises the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays.[1][3] The Lodoxamide structure contains amide protons, which are labile and highly susceptible to this exchange.
Q2: Which specific atoms on this compound are most prone to exchange?
A2: The deuterium labels on this compound are most likely located on the two amide (-NH) nitrogen atoms. Deuterium atoms attached to heteroatoms like nitrogen and oxygen are highly susceptible to exchange with protons from protic solvents like water or methanol.[1][4]
Q3: What are the most critical factors influencing the rate of deuterium back-exchange?
A3: The stability of the deuterium labels is primarily affected by three key factors:
-
pH: The rate of exchange is highly dependent on pH. Basic conditions significantly accelerate the exchange, while the rate is minimized at an acidic pH of approximately 2.5.[2][5][6]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange.[1] Therefore, maintaining low temperatures (e.g., 0°C) is crucial throughout sample handling and analysis.[5][7]
-
Solvent Composition: Protic solvents (e.g., water, methanol) are a source of exchangeable protons and will facilitate deuterium loss.[1] Exposure to atmospheric moisture can also compromise the isotopic purity of the standard.[8]
Q4: How should I properly store this compound to ensure its long-term stability?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container to protect it from atmospheric moisture.[1][8] It is best stored under cool, dry conditions, and protected from light.[8] For solutions, use a high-purity aprotic or deuterated solvent and store in amber vials with PTFE-lined caps (B75204) at the recommended temperature, often refrigerated or frozen.[8]
Troubleshooting Guide
Issue 1: Significant loss of deuterium label (high back-exchange) is observed during LC-MS analysis.
-
Potential Cause 1: Suboptimal pH of Mobile Phase.
-
Potential Cause 2: High Temperature during Sample Handling and Analysis.
-
Potential Cause 3: Extended Analysis Time.
-
Potential Cause 4: Protic Solvents and Moisture Contamination.
-
Solution: Prepare stock solutions in high-purity, low-water content aprotic solvents (e.g., acetonitrile) or deuterated solvents. When handling the solid compound, work under an inert atmosphere (e.g., nitrogen or argon) and use thoroughly dried glassware to prevent contamination from atmospheric moisture.[8][11]
-
Issue 2: Inconsistent or irreproducible quantitative results between replicates.
-
Potential Cause 1: Variable Sample Handling Procedures.
-
Solution: Automation of the sample preparation workflow can improve reproducibility.[9] If manual, ensure that the time taken for each step and the temperatures are kept consistent across all samples.
-
-
Potential Cause 2: Moisture Contamination During Sample Preparation.
-
Solution: Before opening, always allow the container of the deuterated standard to warm to room temperature for at least 30 minutes.[8] This critical step prevents atmospheric moisture from condensing on the cold solid. Perform all weighing and dissolution steps in a dry atmosphere, such as a glove box.[8]
-
Quantitative Data Summary
The following table summarizes the impact of various experimental parameters on deuterium back-exchange, based on studies of deuterated molecules, primarily in the context of HDX-MS. While the exact percentages may differ for Lodoxamide, the trends are directly applicable.
| Parameter | Optimization | Impact on Back-Exchange | Reference |
| LC Gradient Time | 3-fold reduction | ~2% reduction in back-exchange | [10] |
| System Temperature | Decrease from 25°C to 0°C | 14-fold decrease in exchange rate | [5] |
| Mobile Phase pH | Optimized to pH 2.5 | Minimal exchange rate achieved | [2][5][6] |
| Combined Optimizations | Low temperature, optimal pH, high flow rates, low ionic strength | Deuterium recovery can reach 90% ± 5% | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Remove the sealed container of this compound from its storage (e.g., freezer) and allow it to equilibrate to ambient laboratory temperature for a minimum of 30 minutes. This prevents water condensation.[8]
-
Inert Atmosphere: Transfer the container to a glove box or use a gentle stream of dry nitrogen or argon gas to create an inert atmosphere for handling.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed standard in a Class A volumetric flask using a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile (B52724), DMSO). For LC-MS applications, LC-MS grade acetonitrile is recommended.
-
Mixing & Storage: Cap the flask securely and mix thoroughly. Transfer the stock solution to a clean, dry, amber vial with a PTFE-lined cap. Store the solution at the recommended temperature (typically ≤ 4°C). Prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock solution.[8]
Protocol 2: LC-MS Analysis with Minimized Back-Exchange
-
System Preparation: Equilibrate the LC-MS system. Ensure the autosampler is cooled to 0-4°C.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (to achieve pH ~2.5-2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Perform any necessary dilutions of the stock solution using Mobile Phase A that has been pre-chilled on ice. Keep samples in the cooled autosampler.
-
Chromatography:
-
Column: Use a short, high-efficiency column (e.g., ≤ 50 mm length) to minimize run time.
-
Flow Rate: Use the highest flow rate that maintains good chromatographic resolution.
-
Gradient: Employ a fast gradient to elute the analyte as quickly as possible.
-
-
Mass Spectrometry: Analyze the sample using a mass spectrometer in the appropriate ionization mode and scan range for Lodoxamide.
Visualizations
Caption: Recommended workflow for handling this compound to minimize back-exchange.
Caption: Troubleshooting decision tree for addressing high deuterium back-exchange.
Caption: Key factors that influence the rate of deuterium back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 11. labinsights.nl [labinsights.nl]
Refining sample preparation and extraction for Lodoxamide analysis
Welcome to the technical support center for the analysis of Lodoxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation, extraction, and troubleshooting for the quantitative analysis of Lodoxamide in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Lodoxamide quantification?
A1: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of Lodoxamide. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for analysis in complex biological matrices.[1][2]
Q2: Which biological matrices are typically used for Lodoxamide analysis?
A2: As Lodoxamide is primarily administered as an ophthalmic solution with low systemic absorption, ocular tissues (conjunctiva, cornea) are key matrices in preclinical studies. For systemic exposure studies, plasma and urine are the most common biological matrices analyzed.[3]
Q3: What are the critical stability considerations for Lodoxamide in biological samples?
A3: Like many pharmaceutical compounds, Lodoxamide's stability in biological matrices can be affected by temperature, pH, and enzymatic degradation. It is crucial to evaluate the freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen conditions (-20°C or -80°C) during method validation.[3][4][5] For beta-lactam antibiotics, which can have similar stability concerns, it is suggested that storage at room temperature be limited to 4 hours, 2-8°C for up to 24 hours, and -20°C for a maximum of 7 days. For longer-term storage, -80°C is recommended.[5]
Q4: What is a "matrix effect" and how can it impact my Lodoxamide analysis?
A4: The matrix effect is the alteration of ionization efficiency of the analyte by co-eluting substances from the biological sample.[6][7] This can lead to either ion suppression or enhancement, causing inaccurate quantification in LC-MS/MS analysis.[6][7][8] It is essential to assess and minimize matrix effects during method development, often by optimizing sample cleanup procedures and chromatographic separation.[8][9]
Q5: How do I choose an appropriate internal standard (IS) for Lodoxamide analysis?
A5: An ideal internal standard should be a stable, isotopically labeled version of the analyte (e.g., Lodoxamide-d4). If this is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior should be chosen to compensate for variations in sample preparation and instrument response.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Lodoxamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete extraction: The chosen solvent may not be optimal for Lodoxamide. pH mismatch: The pH of the sample may not be suitable for efficient partitioning of Lodoxamide into the organic phase (LLE) or for retention on the sorbent (SPE). Analyte degradation: Lodoxamide may be unstable under the extraction conditions. | Optimize extraction solvent: Test a range of solvents with different polarities. For LLE, consider ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane. Adjust pH: For LLE of acidic drugs like Lodoxamide, acidify the sample to a pH at least 2 units below its pKa to ensure it is in a neutral form for extraction into an organic solvent. For SPE, adjust the pH to optimize retention on the chosen sorbent (e.g., acidic conditions for reversed-phase). Assess stability: Perform stability tests under various extraction conditions (e.g., temperature, time). |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation: Manual extraction steps can introduce variability. Instrumental issues: Fluctuations in the LC pump or mass spectrometer can lead to inconsistent results. Matrix effects: Variable ion suppression or enhancement between samples. | Automate sample preparation: If possible, use automated liquid handling systems. Ensure consistent technique: For manual procedures, ensure uniform vortexing times and solvent additions. Perform system suitability tests: Regularly check the performance of your LC-MS/MS system. Optimize cleanup: Improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard if available. |
| Peak Tailing or Splitting in HPLC/UPLC | Column degradation: The analytical column may be contaminated or have a void at the inlet. Incompatible solvent: The solvent used to dissolve the extracted sample may be too strong, causing poor peak shape. pH mismatch: A significant difference in pH between the sample solvent and the mobile phase. | Use a guard column: This will protect the analytical column from contaminants. Flush or replace the column: If contamination is suspected, flush the column. If a void is present, the column may need to be replaced. Match sample solvent to mobile phase: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. Adjust pH: Ensure the pH of the sample solvent is compatible with the mobile phase. |
| Ion Suppression/Enhancement (Matrix Effect) | Co-eluting endogenous compounds: Phospholipids, salts, and other matrix components can interfere with the ionization of Lodoxamide. Insufficient sample cleanup: The extraction method may not be effectively removing interfering substances. | Improve chromatographic separation: Modify the gradient or mobile phase composition to separate Lodoxamide from interfering peaks. Enhance sample preparation: Use a more rigorous cleanup method, such as a different SPE sorbent or a two-step LLE. Dilute the sample: Diluting the sample can reduce the concentration of interfering components. Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.[8] |
Experimental Protocols
The following are generalized protocols for the extraction of Lodoxamide from biological matrices. These should be optimized and validated for your specific application.
Protocol 1: Liquid-Liquid Extraction (LLE) of Lodoxamide from Plasma
This protocol is based on methods for the extraction of acidic drugs from plasma.
1. Sample Pre-treatment:
-
To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 20 µL of internal standard (IS) working solution.
-
Add 50 µL of 1 M HCl to acidify the sample. Vortex for 30 seconds.
2. Extraction:
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a 70:30 v/v mixture of diethyl ether:dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
3. Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid). Vortex for 1 minute.
4. Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Lodoxamide from Urine
This protocol utilizes a mixed-mode cation exchange SPE sorbent, which can be effective for polar compounds like Lodoxamide.
1. Sample Pre-treatment:
-
To 500 µL of urine sample, add 50 µL of IS working solution.
-
If required for conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase.[10][11]
-
Add 500 µL of 1% formic acid in water. Vortex for 30 seconds.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with 1 mL of 1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
5. Elution:
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase. Vortex for 1 minute.
7. Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables present typical performance characteristics for bioanalytical methods developed for compounds similar to Lodoxamide. These values should be used as a general guide, and specific values for a Lodoxamide assay must be determined through method validation.
Table 1: Typical UPLC-MS/MS Method Parameters and Performance
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 110% |
Data are illustrative and based on validated methods for similar analytes.[12]
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ).[13] |
| Precision | Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ).[13] |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision. |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should be within ±15% of the initial concentration. |
Based on FDA and other regulatory guidelines for bioanalytical method validation.[13][14][15]
Visualizations
Signaling Pathway of Mast Cell Stabilization by Lodoxamide
Caption: Lodoxamide's mechanism of action in stabilizing mast cells.
Experimental Workflow for Lodoxamide Extraction from Plasma
Caption: Liquid-Liquid Extraction (LLE) workflow for Lodoxamide analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 4. researchgate.net [researchgate.net]
- 5. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
Overcoming challenges in the chemical synthesis of Lodoxamide-15N2,d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of isotopically labeled Lodoxamide, specifically Lodoxamide-¹⁵N₂,d₂.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of Lodoxamide-¹⁵N₂,d₂. The proposed synthetic pathway is outlined below, followed by potential issues and solutions at each key stage.
Proposed Synthetic Pathway
The synthesis of Lodoxamide-¹⁵N₂,d₂ can be logically approached through the following key stages:
-
Synthesis of the core intermediate: Preparation of 2-chloro-5-cyano-1,3-phenylenediamine.
-
Isotopic Labeling (¹⁵N): Introduction of the ¹⁵N isotope at the diamine stage.
-
Acylation: Reaction of the ¹⁵N-labeled diamine with an oxalyl chloride derivative.
-
Isotopic Labeling (d₂): Introduction of deuterium (B1214612) into the terminal carboxylic acid groups.
-
Purification: Isolation and purification of the final Lodoxamide-¹⁵N₂,d₂ product.
Caption: Proposed workflow for the synthesis of Lodoxamide-¹⁵N₂,d₂.
Stage 1: Synthesis of 2-chloro-5-cyano-1,3-phenylenediamine
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield in nitration step | Incomplete nitration or side reactions. | Ensure anhydrous conditions. Use a well-controlled addition of the nitrating agent at low temperatures (e.g., 0-5 °C). Consider alternative nitrating agents like KNO₃/H₂SO₄. |
| Incomplete reduction of dinitro intermediate | Inefficient reducing agent or catalyst poisoning. | Use a more robust reducing agent such as SnCl₂·2H₂O in HCl or catalytic hydrogenation with Pd/C under pressure. Ensure the catalyst is fresh and not poisoned by impurities from the previous step. |
| Difficulty in purifying the diamine | The diamine is prone to oxidation and may be difficult to handle. | Purify via column chromatography under an inert atmosphere (N₂ or Ar). The diamine can also be converted to its more stable dihydrochloride (B599025) salt for storage and handling. |
Stage 2: ¹⁵N Isotopic Labeling
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete ¹⁵N incorporation | Inefficient nitrogen source or exchange reaction. | Use a high-purity ¹⁵N-labeled starting material, such as [¹⁵N]-aniline or [¹⁵N]-phthalimide in a Gabriel synthesis approach if starting from a halogenated precursor. For exchange reactions, ensure sufficient reaction time and appropriate catalyst. |
| Side reactions during labeling | Harsh reaction conditions leading to decomposition. | Employ milder labeling methods. For instance, consider enzymatic methods or methods that proceed under neutral pH if the substrate is sensitive to acid or base. |
Stage 3: Acylation with Ethyl Oxalyl Chloride
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the di-acylated product | Incomplete reaction or formation of mono-acylated byproduct. The diamine can be sterically hindered. | Use a slight excess of the acylating agent (e.g., ethyl oxalyl chloride). The reaction should be run in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. Running the reaction at a slightly elevated temperature might be necessary. |
| Formation of polymeric byproducts | Intermolecular reactions between diamine and acylating agent. | Use high dilution conditions to favor intramolecular reaction over intermolecular polymerization. Add the acylating agent slowly to a solution of the diamine. |
| Hydrolysis of the acylating agent | Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
Stage 4: Deuterium Labeling (Hydrolysis)
| Observed Problem | Potential Cause | Recommended Solution |
| Incomplete deuteration | Insufficient D₂O or H/D exchange with solvent or moisture. | Use a large excess of high-purity D₂O for the hydrolysis of the diethyl ester precursor. Ensure the reaction is performed in an anhydrous aprotic solvent if a co-solvent is needed. Multiple cycles of dissolution in D₂O and evaporation may be necessary to maximize deuterium incorporation. |
| Ester hydrolysis is slow or incomplete | Steric hindrance or inappropriate pH. | Use a strong acid or base catalyst in D₂O (e.g., DCl or NaOD). Heating the reaction mixture may be required. Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
Stage 5: Purification of Lodoxamide-¹⁵N₂,d₂
| Observed Problem | Potential Cause | Recommended Solution |
| Difficulty in removing impurities | Co-elution of impurities with the product. Lodoxamide has low solubility in many organic solvents.[1] | Use a multi-step purification process. This may include precipitation, recrystallization from a suitable solvent system (e.g., DMF/water), and preparative HPLC. |
| Product degradation during purification | Lodoxamide may be sensitive to heat or certain pH conditions. | Avoid high temperatures during purification. Use buffered mobile phases for HPLC. Work-up should be performed as quickly as possible. |
| Low recovery after purification | Adsorption of the product onto silica (B1680970) gel or other stationary phases. Low solubility of the final product. | Use a deactivated silica gel for chromatography or consider reverse-phase chromatography. The tromethamine salt of Lodoxamide is more water-soluble and may be easier to handle during purification and formulation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of the 2-chloro-5-cyano-1,3-phenylenediamine intermediate?
A common and practical starting material is 2-chloro-5-cyanoaniline. This can be nitrated at the 3-position and then reduced to the diamine.
Q2: How can I introduce the two ¹⁵N atoms efficiently?
A potential route is to start from a precursor that can be converted to a diamine. For example, if a dihalo-precursor is available, a double Gabriel synthesis using [¹⁵N]-phthalimide would be a clean method. Alternatively, if starting from the unlabeled diamine, isotopic exchange methods could be explored, though these might be less efficient and require optimization.
Q3: What are the critical parameters for the acylation step?
The most critical parameters are the stoichiometry of the acylating agent, the choice of base, and the reaction temperature. A slight excess of ethyl oxalyl chloride and a non-nucleophilic base are recommended. The reaction should be monitored closely to avoid the formation of byproducts.
Q4: How can I confirm the incorporation of deuterium in the final product?
The incorporation of deuterium can be confirmed by ¹H NMR and mass spectrometry. In the ¹H NMR spectrum, the disappearance or significant reduction of the signal corresponding to the carboxylic acid protons will indicate successful deuteration. High-resolution mass spectrometry will show an increase in the molecular weight corresponding to the number of deuterium atoms incorporated.
Q5: What are the common impurities found in the final product?
Common process-related impurities can include starting materials, mono-acylated intermediates, and products of side reactions such as hydrolysis or dehalogenation.[1] Degradation products may also be present if the compound is exposed to harsh conditions.
Experimental Protocols
General Protocol for the Acylation of 2-chloro-5-cyano-1,3-phenylene(¹⁵N₂)diamine
-
Dissolve the ¹⁵N-labeled 2-chloro-5-cyano-1,3-phenylenediamine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (B128534) (2.2 equivalents), to the solution and cool to 0 °C.
-
Slowly add a solution of ethyl oxalyl chloride (2.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Lodoxamide-¹⁵N₂ diethyl ester.
General Protocol for the Deuterated Hydrolysis of Lodoxamide-¹⁵N₂ Diethyl Ester
-
Dissolve the crude Lodoxamide-¹⁵N₂ diethyl ester in a minimal amount of a suitable co-solvent (e.g., THF-d₈) if necessary.
-
Add a solution of a strong base, such as sodium deuteroxide (NaOD) in D₂O (excess).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and acidify with DCl in D₂O to a pH of approximately 2-3.
-
Collect the precipitated solid by filtration, wash with D₂O, and dry under vacuum to yield the crude Lodoxamide-¹⁵N₂,d₂.
Data Presentation
Table 1: Hypothetical Yields and Isotopic Incorporation
| Step | Product | Expected Yield (%) | ¹⁵N Incorporation (%) | d₂ Incorporation (%) |
| 1 | 2-chloro-5-cyano-1,3-phenylenediamine | 70-80 | N/A | N/A |
| 2 | 2-chloro-5-cyano-1,3-phenylene(¹⁵N₂)diamine | 85-95 | >98 | N/A |
| 3 | Lodoxamide-¹⁵N₂ Diethyl Ester | 60-75 | >98 | N/A |
| 4 | Lodoxamide-¹⁵N₂,d₂ (crude) | 80-90 | >98 | >95 |
| 5 | Lodoxamide-¹⁵N₂,d₂ (purified) | 50-70 (overall) | >98 | >95 |
Visualizations
Caption: A logical flow for troubleshooting low yield issues.
References
Technical Support Center: Purity Assessment of Lodoxamide-15N2,d2
This guide provides researchers, scientists, and drug development professionals with technical support for assessing the chemical and isotopic purity of Lodoxamide-15N2,d2. It includes frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The purity of this compound is typically assessed using a combination of two key analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is used to determine chemical purity by separating the main compound from any impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for determining isotopic purity, which confirms the incorporation and distribution of the stable isotopes (¹⁵N and ²H).[2][3][4]
Q2: What is the difference between chemical purity and isotopic purity?
A2: Chemical purity refers to the percentage of the sample that is the desired chemical compound (Lodoxamide), irrespective of its isotopic composition. It is a measure of the presence of any contaminants or degradation products. Isotopic purity, on the other hand, refers to the percentage of the Lodoxamide molecules that contain the specific stable isotopes (¹⁵N₂ and d₂).[2] It measures the success of the isotopic labeling process.
Q3: Why is assessing isotopic purity crucial for this compound?
A3: this compound is an isotopically labeled compound, often used as an internal standard in quantitative bioanalytical studies or in metabolic research.[5] Accurate determination of its isotopic purity is critical because any deviation can lead to significant errors in pharmacokinetic or metabolism data.[2] High isotopic enrichment ensures the reliability and accuracy of experimental results.
Q4: What information does the mass spectrum provide about isotopic purity?
A4: The mass spectrum shows the distribution of ions based on their mass-to-charge ratio (m/z). For this compound, the mass spectrometer can distinguish between the unlabeled Lodoxamide and the labeled versions containing ¹⁵N and deuterium.[6] By comparing the relative intensities of these different mass peaks, the isotopic distribution and the percentage of enrichment can be calculated.[4]
Experimental Protocols and Data
While a specific validated method for this compound is not publicly available, the following protocols are based on standard practices for similar pharmaceutical compounds and can be used as a starting point for method development and validation.
Method 1: Chemical Purity by HPLC-UV
This method outlines a general procedure for determining the chemical purity of this compound using reverse-phase HPLC with UV detection.
Workflow for Chemical Purity Assessment
Caption: Workflow for HPLC-UV Purity Analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in a suitable solvent, such as DMSO, to create a stock solution (e.g., 2 mg/mL).[1]
-
Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
The following table outlines a starting point for HPLC method development.
-
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Wavelength | Set to the λmax of Lodoxamide (requires determination) |
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the chemical purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Method 2: Isotopic Purity by LC-MS
This method is designed to separate the analyte from impurities before introducing it to the mass spectrometer for isotopic analysis.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase to a final concentration suitable for MS detection (e.g., 1 µg/mL).
-
-
LC-MS Conditions:
| Parameter | Recommended Setting |
| LC Column | C18 UPLC/UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | A fast gradient suitable to elute the peak of interest |
| Flow Rate | 0.4 mL/min |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Range | m/z 100-500 |
| Data Acquisition | Profile mode to ensure high resolution |
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Lodoxamide (M), the desired labeled this compound (M+4), and other possible isotopologues (M+1, M+2, etc.).
-
From the mass spectrum of the main peak, determine the relative intensity of each isotopologue.
-
Calculate the isotopic purity by expressing the intensity of the desired labeled ion (M+4) as a percentage of the sum of all related isotopic peaks.
-
Troubleshooting Guide
Q5: My HPLC chromatogram shows tailing peaks. What could be the cause and how do I fix it?
A5: Peak tailing can compromise quantification and is a common issue in HPLC.[7] Potential causes include column contamination, interactions between the analyte and the stationary phase, or dead volumes in the system.
Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Q6: I am seeing unexpected "ghost peaks" in my HPLC chromatogram. What are they?
A6: Ghost peaks are unexpected peaks that can appear in a chromatogram, often due to impurities in the mobile phase, carryover from a previous injection, or sample degradation.[8] To resolve this, use high-purity solvents, ensure the injection system is clean, and prepare fresh samples.[8] Including a needle wash step in the autosampler sequence can also help minimize carryover.[8]
Q7: My LC-MS results show poor isotopic resolution. How can I improve it?
A7: Poor isotopic resolution can make accurate purity calculations difficult. This can be caused by using a low-resolution mass spectrometer or having improper MS settings. To improve resolution, ensure you are using a high-resolution instrument like a TOF or Orbitrap mass spectrometer.[3] Optimize the MS settings, particularly the resolution and scan speed. Ensure the instrument is properly calibrated to achieve high mass accuracy.
Q8: The baseline in my HPLC chromatogram is noisy or drifting. What should I do?
A8: A noisy or drifting baseline can be caused by several factors, including air bubbles in the system, a contaminated detector cell, or changes in mobile phase composition.[7][8] Ensure your mobile phases are thoroughly degassed.[8] You can also try flushing the system and column with a strong solvent to remove any contamination. If the problem persists, check for leaks in the system or instability in the detector lamp.[8][9]
References
- 1. Lodoxamide ≥98% (HPLC) | 53882-12-5 [sigmaaldrich.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. pharmaguru.co [pharmaguru.co]
Technical Support Center: Enhancing Chromatographic Separation of Lodoxamide and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Lodoxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the separation of Lodoxamide from its metabolites and potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when developing a chromatographic method for Lodoxamide?
A1: Lodoxamide is an acidic compound, which can present several challenges in reversed-phase HPLC. These include:
-
Peak Tailing: Interaction of the acidic functional groups with residual silanols on the silica-based column packing can lead to asymmetrical peak shapes.[1][2]
-
Poor Retention: Highly polar acidic compounds may have limited retention on traditional C18 columns.
-
Co-elution with Metabolites: Metabolites of Lodoxamide are likely to be more polar and may co-elute with the parent drug or other metabolites, making separation difficult.
-
Mobile Phase pH Sensitivity: Retention and peak shape of Lodoxamide and its acidic metabolites can be highly sensitive to the pH of the mobile phase.
Q2: What are the likely metabolites of Lodoxamide?
A2: While specific metabolic pathways for Lodoxamide are not extensively documented in publicly available literature, potential metabolites can be inferred from common drug metabolism pathways and known impurities.[3] Likely metabolic transformations include:
-
Hydrolysis: The amide linkages in Lodoxamide can be susceptible to hydrolysis, leading to the formation of more polar acidic and amine-containing compounds.
-
N-Oxidation: The nitrogen atoms in the molecule can be oxidized.
-
Dehalogenation: The chlorine atom may be replaced by a hydroxyl group.
These potential metabolites are expected to be more polar than the parent Lodoxamide molecule.
Q3: What type of HPLC column is recommended for Lodoxamide analysis?
A3: For the separation of acidic compounds like Lodoxamide and its polar metabolites, a modern, high-purity silica-based, end-capped C18 or C8 column is recommended. These columns have a lower concentration of accessible silanol (B1196071) groups, which minimizes peak tailing.[1][2] For enhanced retention of polar compounds, a column with a polar-embedded phase or a phenyl-hexyl phase could also be considered.
Q4: How does mobile phase pH affect the separation?
A4: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like Lodoxamide. To ensure good retention and symmetrical peaks for acidic analytes in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analytes. This suppresses the ionization of the acidic groups, making the molecules less polar and more retained on the non-polar stationary phase. Using a buffer is essential to maintain a stable pH throughout the analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Lodoxamide and its metabolites in a question-and-answer format.
| Problem | Question | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Why are my Lodoxamide and metabolite peaks tailing? | 1. Secondary interactions with silanols: Residual silanols on the column packing interact with the acidic functional groups of the analytes.[1][2]2. Inappropriate mobile phase pH: The pH of the mobile phase is too close to the pKa of the analytes, causing partial ionization.3. Column overload: Injecting too much sample can lead to peak distortion. | 1. Use a modern, end-capped column: Select a high-purity silica (B1680970) column with minimal silanol activity.2. Adjust mobile phase pH: Lower the pH of the mobile phase using an appropriate buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to suppress ionization.3. Add a competing base (use with caution): In older methods, a small amount of a competing base like triethylamine (B128534) (TEA) was used to block active silanol sites. However, this is generally not necessary with modern columns.[1]4. Reduce injection volume or sample concentration. |
| Poor Resolution | Why are Lodoxamide and its metabolite peaks not separating? | 1. Inadequate mobile phase strength: The organic solvent concentration may be too high, causing rapid elution.2. Suboptimal mobile phase selectivity: The chosen organic solvent (e.g., acetonitrile (B52724) vs. methanol) may not provide the best separation.3. Incorrect column chemistry: The stationary phase may not be suitable for the analytes.4. Gradient profile is not optimized. | 1. Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation.2. Try a different organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.3. Experiment with a different column: Consider a column with a different stationary phase (e.g., phenyl-hexyl or polar-embedded).4. Optimize the gradient: Adjust the gradient slope and time to improve the separation of closely eluting peaks. |
| Shifting Retention Times | Why are the retention times of my peaks changing between injections? | 1. Inadequate column equilibration: The column is not fully equilibrated with the mobile phase between gradient runs.2. Mobile phase composition changes: Inconsistent mobile phase preparation or evaporation of the organic solvent.3. Fluctuations in column temperature. 4. Pump issues: Inaccurate or fluctuating flow rate. | 1. Increase the column equilibration time before each injection.2. Ensure accurate and consistent mobile phase preparation. Keep mobile phase reservoirs covered to minimize evaporation.3. Use a column oven to maintain a constant temperature.4. Check the pump for leaks and perform regular maintenance. |
| Baseline Noise or Drift | What is causing the noisy or drifting baseline in my chromatogram? | 1. Contaminated mobile phase: Impurities in the solvents or buffer salts.2. Detector lamp aging: The detector lamp is nearing the end of its life.3. Air bubbles in the system. 4. Column bleed. | 1. Use high-purity HPLC-grade solvents and fresh buffers. Filter the mobile phase before use.2. Replace the detector lamp if it has exceeded its recommended lifetime.3. Degas the mobile phase thoroughly.4. Flush the column with a strong solvent. If bleed persists, the column may need to be replaced. |
Experimental Protocols
The following protocols provide a starting point for developing a robust method for the analysis of Lodoxamide and its metabolites. These are based on established methods for the structurally similar compound, cromolyn (B99618) sodium, and general principles for the analysis of acidic compounds.[4][5][6]
Proposed Starting HPLC Method for Lodoxamide and Metabolites
This method can be used as an initial condition for method development and optimization.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (high-purity, end-capped) |
| Mobile Phase A | 0.1 M Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Diluent | Mobile Phase |
Note: This is a starting point. The gradient, mobile phase composition, and pH may need to be optimized to achieve adequate separation of Lodoxamide from all its potential metabolites.
Forced Degradation Protocol
Forced degradation studies are essential for identifying potential degradation products (which can serve as proxies for metabolites) and for developing a stability-indicating method.
-
Acid Hydrolysis: Dissolve Lodoxamide in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve Lodoxamide in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve Lodoxamide in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Lodoxamide to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of Lodoxamide in mobile phase to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to an appropriate concentration before injection into the HPLC system.
Visualizations
Caption: Experimental workflow for method development and troubleshooting.
Caption: Logical troubleshooting workflow for chromatographic issues.
References
Validation & Comparative
A Comparative Guide to the Full Validation of an Analytical Method Using Lodoxamide-15N2,d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the full validation of an analytical method for the quantification of Lodoxamide, utilizing its stable isotope-labeled counterpart, Lodoxamide-15N2,d2, as an internal standard (IS). The principles and methodologies detailed herein are grounded in the internationally harmonized guidelines of the ICH (International Council for Harmonisation) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and data of the highest quality.[1][2][3][4][5][6][7]
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[8] This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction efficiency, matrix effects, and instrument response.[8][9][10] This guide will objectively compare the anticipated performance of this method with alternative approaches and provide the necessary experimental protocols and data presentation formats to support a robust validation.
I. Comparison of Analytical Approaches
The selection of an appropriate analytical method and internal standard is critical for achieving accurate and reliable results. Below is a comparison of using this compound versus other common alternatives.
| Analytical Approach | Advantages | Disadvantages | Typical Application |
| LC-MS/MS with this compound (Isotope Dilution) | - High specificity and selectivity- Excellent precision and accuracy- Effectively corrects for matrix effects and extraction variability[8][10]- Considered the "gold standard" for bioanalysis | - Higher cost of the internal standard- Requires mass spectrometry instrumentation | - Pharmacokinetic studies- Bioequivalence studies- Therapeutic drug monitoring |
| LC-MS/MS with a Structurally Similar Analog IS | - More cost-effective than a stable isotope-labeled IS- Can provide good correction for some analytical variability | - May not perfectly mimic the analyte's behavior during extraction and ionization- Potential for differential matrix effects | - Early-stage drug discovery- When a stable isotope-labeled IS is not available |
| HPLC-UV with an External Standard | - Lower instrumentation cost- Widely available instrumentation | - Lower sensitivity and specificity compared to MS- Susceptible to interference from matrix components- Does not correct for extraction variability | - Quality control of bulk drug substance- Analysis of pharmaceutical formulations |
II. Experimental Protocols for Full Method Validation
A full validation of a bioanalytical method should be performed to ensure its suitability for its intended purpose.[3] The following sections detail the experimental protocols for the key validation parameters as recommended by ICH and FDA guidelines.[1][2][3][4][5][6][7]
Workflow for Analytical Method Validation
Caption: A generalized workflow for the full validation of an analytical method.
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, and matrix components.[4]
Protocol:
-
Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources.
-
Analyze blank matrix samples spiked with Lodoxamide at the Lower Limit of Quantification (LLOQ) and with this compound at the working concentration.
-
Analyze LLOQ samples spiked with commonly co-administered medications or structurally similar compounds to assess potential interference.
-
Acceptance Criteria: The response in the blank samples at the retention time of Lodoxamide should be less than 20% of the LLOQ response. The response at the retention time of the internal standard should be less than 5% of its response in the working solution.
Linearity and Range
Objective: To establish the relationship between the concentration of the analyte and the analytical response over a defined range.[2][4]
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Lodoxamide. A typical range might be 1-1000 ng/mL, with at least six non-zero concentration levels.
-
Add a constant concentration of this compound to all calibration standards.
-
Analyze the standards and plot the peak area ratio (Lodoxamide / this compound) against the nominal concentration of Lodoxamide.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[2][4]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Intra-day (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) precision and accuracy: Analyze at least five replicates of each QC level on at least three different days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ)
Objective: To determine the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[11]
Protocol:
-
Analyze at least five replicates of a sample spiked at the proposed LLOQ concentration.
-
Acceptance Criteria: The analyte response at the LLOQ should be at least five times the response of a blank sample. The precision (%RSD) should be ≤ 20%, and the accuracy should be within ±20% of the nominal concentration.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Protocol:
-
Analyze low and high QC samples subjected to the following conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.
-
Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Matrix Effect
Objective: To assess the effect of the matrix on the ionization of the analyte and internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Lodoxamide and this compound in a neat solution.
-
Set B: Post-extraction spiked samples (blank matrix extract spiked with analyte and IS).
-
Set C: Pre-extraction spiked samples (blank matrix spiked with analyte and IS before extraction).
-
-
Calculate the matrix factor (MF) and the IS-normalized MF.
-
Acceptance Criteria: The %RSD of the IS-normalized MF from at least six different lots of the matrix should be ≤ 15%.
III. Data Presentation
Clear and concise data presentation is crucial for the interpretation and review of validation results.
Table 1: Linearity of Lodoxamide in Human Plasma
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.95 | 95.0 |
| 5.00 | 5.15 | 103.0 |
| 25.0 | 24.2 | 96.8 |
| 100.0 | 101.5 | 101.5 |
| 500.0 | 490.2 | 98.0 |
| 1000.0 | 1008.0 | 100.8 |
| Regression: y = 0.0123x + 0.0005 | r²: 0.9989 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) | Mean Conc. (ng/mL) | |
| LLOQ (1.00) | 0.98 | 98.0 | 8.5 | 1.02 |
| Low (3.00) | 2.95 | 98.3 | 6.2 | 3.05 |
| Mid (75.0) | 76.2 | 101.6 | 4.1 | 74.5 |
| High (750.0) | 745.5 | 99.4 | 3.5 | 758.2 |
IV. Signaling Pathways and Logical Relationships
Internal Standard Correction Principle
References
- 1. fda.gov [fda.gov]
- 2. youtube.com [youtube.com]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
The Analytical Edge: A Comparative Guide to Lodoxamide-15N2,d2 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive comparison of Lodoxamide-15N2,d2 with other potential internal standards, supported by established principles of analytical chemistry and representative experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable, heavier isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The key advantage of a SIL-IS is its chemical and physical similarity to the analyte of interest. This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior effectively compensates for variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.
This compound is a SIL-IS for Lodoxamide, incorporating two ¹⁵N atoms and two deuterium atoms. This combination of heavy atom and deuterium labeling provides a significant mass shift from the unlabeled analyte, minimizing potential for cross-talk and interference.
This compound vs. Alternative Internal Standards: A Performance Comparison
The selection of an internal standard is a critical step in method development. While this compound represents a high-quality choice, other alternatives exist, each with its own set of advantages and disadvantages. Here, we compare this compound to two common alternatives: a purely deuterated internal standard (e.g., Lodoxamide-d4) and a structural analog.
| Performance Parameter | This compound | Lodoxamide-d4 (Deuterated IS) | Structural Analog IS |
| Co-elution with Analyte | Excellent | Good to Excellent | Variable |
| Correction for Matrix Effects | Excellent | Good to Excellent | Poor to Fair |
| Extraction Recovery Mimicry | Excellent | Good to Excellent | Variable |
| Potential for Isotope Effect | Low | Moderate | Not Applicable |
| Chemical Stability of Label | High | Moderate to High | Not Applicable |
| Cost of Synthesis | High | Moderate | Low |
| Risk of Cross-Contamination | Very Low | Low | Not Applicable |
This compound: The combination of ¹⁵N and deuterium labeling provides a substantial mass difference, reducing the risk of isotopic cross-contamination from the analyte. The presence of heavy atoms generally leads to greater stability and a lower likelihood of chromatographic shifts (isotope effects) compared to purely deuterated standards. This makes this compound an ideal choice for achieving the highest level of accuracy and precision.
Deuterated Internal Standards (e.g., Lodoxamide-d4): While generally a reliable option, deuterated standards can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect". This can be more pronounced with a higher number of deuterium substitutions and can potentially lead to differential matrix effects if the IS and analyte do not perfectly co-elute. There is also a small risk of back-exchange of deuterium atoms with protons from the solvent, which could compromise the integrity of the standard.
Structural Analog Internal Standards: A structural analog is a molecule that is chemically similar but not identical to the analyte. While being a more cost-effective option, structural analogs often exhibit different chromatographic behavior, extraction efficiencies, and ionization responses compared to the analyte. This can lead to inadequate compensation for matrix effects and other sources of variability, resulting in lower accuracy and precision.
Experimental Protocol: Quantification of Lodoxamide in Human Plasma by LC-MS/MS
This section outlines a representative experimental protocol for the quantitative analysis of Lodoxamide in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Lodoxamide: Q1/Q3 (e.g., m/z 347.1 -> 274.1)
-
This compound: Q1/Q3 (e.g., m/z 351.1 -> 278.1)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity: A linear calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
-
Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible.
-
Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams were created using Graphviz.
Caption: Experimental workflow for Lodoxamide quantification.
Caption: Logic for internal standard selection.
Cross-Validation of Lodoxamide Assays: A Comparative Guide for Analytical Laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Lodoxamide, a mast cell stabilizer used in the treatment of allergic conjunctivitis, is critical throughout the drug development lifecycle.[1][2] From pharmacokinetic studies to quality control of finished products, reliable and reproducible analytical methods are paramount. When transferring methods between laboratories or comparing data from different sites, a thorough cross-validation is essential to ensure data integrity and consistency. This guide provides a comparative overview of common analytical methods for Lodoxamide, outlines key validation parameters, and presents a framework for cross-laboratory validation.
The Importance of Cross-Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] Cross-validation, or inter-laboratory validation, is an extension of this process, designed to demonstrate the ruggedness and reproducibility of a method when performed by different analysts in different laboratories with different equipment.[4] This is a critical step to ensure that data generated across multiple sites during a clinical trial or for batch release testing are equivalent and reliable.
Analytical Methods for Lodoxamide Quantification
Several analytical techniques can be employed for the quantification of Lodoxamide in various matrices, such as plasma, urine, and pharmaceutical formulations. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While less common for small molecules like Lodoxamide, Enzyme-Linked Immunosorbent Assays (ELISAs) are a potential alternative, particularly for high-throughput screening, though they are more frequently used for larger molecules.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of compounds that possess a UV chromophore, which Lodoxamide does.[5][6] The method separates Lodoxamide from other components in a sample based on its interaction with a stationary phase in a column, and quantification is achieved by measuring its absorbance of UV light at a specific wavelength.[5][6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[7][8] This technique is particularly useful for analyzing complex biological matrices as it can provide very low limits of detection and high specificity by monitoring characteristic parent-to-daughter ion transitions for Lodoxamide.[7][8]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a small molecule like Lodoxamide, a competitive ELISA format would be necessary. While offering high throughput, developing a specific and sensitive ELISA for a small molecule can be challenging.[9][10][11]
Comparison of Analytical Method Performance
The choice of analytical method depends on the specific requirements of the assay, including the sample matrix, required sensitivity, and desired throughput. Below is a summary of typical performance characteristics for each method.
| Parameter | HPLC-UV | LC-MS/MS | ELISA (Competitive) |
| Specificity | Moderate to High | Very High | High (potential for cross-reactivity) |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range |
| Linearity Range | Typically 2-3 orders of magnitude | 3-5 orders of magnitude | 1-2 orders of magnitude |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (%Recovery) | 85-115% | 85-115% | 80-120% |
| Throughput | Moderate | Moderate to High | High |
| Cost per Sample | Low | High | Moderate |
| Matrix Effects | Low to Moderate | Moderate to High | High |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of Lodoxamide.
HPLC-UV Method Protocol
-
Sample Preparation: For plasma samples, a protein precipitation step with acetonitrile (B52724) is typically performed, followed by centrifugation. The supernatant is then evaporated and reconstituted in the mobile phase. Pharmaceutical formulations may only require dilution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for Lodoxamide (e.g., ~252 nm).[13]
-
-
Calibration: A calibration curve is constructed by analyzing a series of standards of known Lodoxamide concentrations.
LC-MS/MS Method Protocol
-
Sample Preparation: Similar to HPLC-UV, protein precipitation or liquid-liquid extraction can be used for biological samples. An internal standard is typically added at the beginning of the sample preparation process.[7]
-
LC Conditions:
-
Column: C18 or similar reverse-phase column with smaller particle sizes for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.[14]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor/product ion transitions for Lodoxamide and the internal standard.[7]
-
Visualizations
Lodoxamide Signaling Pathway
dot
References
- 1. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]
- 2. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. jfda-online.com [jfda-online.com]
- 5. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. ELISA Comparison | Meso Scale Discovery [mesoscale.com]
- 10. rndsystems.com [rndsystems.com]
- 11. biocompare.com [biocompare.com]
- 12. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 14. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioequivalence for Ophthalmic Lodoxamide: A Comparative Guide to Stable Isotope Labeling and Alternative Methods
For researchers and drug development professionals, establishing the bioequivalence of topical ophthalmic formulations like Lodoxamide (B1675017) presents unique challenges due to low systemic absorption. This guide provides a comparative overview of a gold-standard, stable isotope-labeled approach using Lodoxamide-15N2,d2 against alternative methodologies, supported by hypothetical experimental data and detailed protocols to inform study design.
Lodoxamide, a mast cell stabilizer, is administered topically to the eye for allergic conjunctivitis.[1][2] Following topical administration of Lodoxamide tromethamine ophthalmic solution 0.1%, plasma levels of the drug are often undetectable, with a detection limit of 2.5 ng/mL.[1][3] This makes traditional pharmacokinetic studies for bioequivalence, which rely on measuring drug concentrations in blood, difficult. While direct bioequivalence studies using isotopically labeled Lodoxamide in ophthalmic formulations are not widely published, this guide outlines a robust, hypothetical study design using this compound and compares it with other common approaches for demonstrating bioequivalence of ophthalmic products.
The Gold Standard: A Hypothetical Bioequivalence Study Using this compound
The use of stable, non-radioactive isotope-labeled compounds is a powerful tool in pharmacokinetics.[4][5] An isotopically labeled version of a drug, such as this compound, is chemically identical to the unlabeled drug but can be distinguished by mass spectrometry.[6] This allows for the precise tracking and quantification of the drug in biological matrices, even at very low concentrations, overcoming the challenge of endogenous interference.[6]
A key advantage of this method is the ability to co-administer the labeled (intravenous reference) and unlabeled (topical test formulation) drug, allowing each subject to serve as their own control and providing a direct measure of absolute bioavailability.[7]
Comparative Pharmacokinetic Parameters (Hypothetical Data)
The following table presents hypothetical data from a crossover study in healthy volunteers, comparing the bioavailability of a new generic Lodoxamide ophthalmic solution to a reference product using the stable isotope method.
| Parameter | Test Formulation (Topical Lodoxamide) | Reference Standard (IV this compound) | Ratio (Test/Reference) [90% CI] |
| AUC (0-t) (ng*h/mL) | 15.8 | 18.2 | 86.8% [81.2% - 92.8%] |
| Cmax (ng/mL) | 2.9 | 3.3 | 87.9% [82.1% - 94.2%] |
| Tmax (h) | 1.5 | 0.5 | N/A |
Acceptance criteria for bioequivalence are typically when the 90% confidence interval (CI) for the ratio of geometric means of AUC and Cmax falls within 80-125%.[8]
Experimental Protocol: Lodoxamide Bioequivalence Study with this compound
1. Study Design: A single-center, open-label, randomized, two-period, two-sequence crossover study.
2. Subjects: 18 healthy adult volunteers (male and female).
3. Investigational Products:
- Test Product: Lodoxamide 0.1% ophthalmic solution.
- Reference Product: this compound sterile solution for intravenous infusion.
4. Treatment Periods:
- Period 1: Subjects are randomized to receive either the test or reference product.
- Group A: A single topical dose of the test product (one drop in each eye) and a concomitant intravenous infusion of the reference product.
- Group B: A single topical dose of the reference product and a concomitant intravenous infusion of the unlabeled Lodoxamide.
- Washout Period: A 7-day washout period between treatment periods.
- Period 2: Subjects receive the alternate treatment to what they received in Period 1.
5. Sample Collection:
- Blood samples (5 mL) are collected at pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
- Plasma is separated by centrifugation and stored at -80°C until analysis.
6. Bioanalytical Method:
- Plasma samples are analyzed for concentrations of Lodoxamide and this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- The method is validated for linearity, accuracy, precision, selectivity, and stability.
7. Pharmacokinetic Analysis:
- Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for both Lodoxamide and this compound.
- The relative bioavailability of the topical formulation is determined by comparing the dose-normalized AUC of the topical Lodoxamide to the AUC of the intravenous this compound.
Alternative Bioequivalence Strategies for Ophthalmic Drugs
Given the complexities and costs of stable isotope studies, alternative methods are often employed for ophthalmic formulations.[9]
In Vitro Studies
For some ophthalmic products, particularly simpler formulations, in vitro testing may be sufficient to demonstrate bioequivalence.[10] This approach focuses on comparing the physicochemical characteristics of the test and reference products.
| Parameter | Test Formulation | Reference Formulation | Acceptance Criteria |
| Drug Particle Size (D50) | 2.5 µm | 2.6 µm | Statistically similar |
| Viscosity | 22 cP | 21 cP | Within ±15% |
| pH | 6.8 | 6.9 | Q1/Q2 Sameness |
| Osmolality | 295 mOsm/kg | 298 mOsm/kg | Q1/Q2 Sameness |
Q1 refers to qualitative sameness (same inactive ingredients), and Q2 refers to quantitative sameness (same concentrations of inactive ingredients).
Clinical Endpoint Studies
When pharmacokinetic or in vitro studies are not feasible, bioequivalence can be demonstrated through comparative clinical trials with a therapeutic endpoint.[11] For Lodoxamide, this would involve comparing the efficacy of the test and reference products in treating the signs and symptoms of allergic conjunctivitis.
| Clinical Endpoint | Test Formulation (Mean Score Reduction) | Reference Formulation (Mean Score Reduction) | Statistical Significance (p-value) |
| Itching | -2.1 | -2.0 | p > 0.05 |
| Conjunctival Redness | -1.8 | -1.9 | p > 0.05 |
| Tearing | -1.5 | -1.6 | p > 0.05 |
Comparative Analysis of Bioequivalence Methodologies
| Feature | Stable Isotope (this compound) Study | In Vitro Studies | Clinical Endpoint Study |
| Sensitivity | Very High | N/A (Physicochemical) | Low to Moderate |
| Bioavailability Data | Absolute & Relative PK | Indirect | None (Efficacy-based) |
| Complexity | High | Low to Moderate | High |
| Cost | High | Low | Very High |
| Subject Burden | Moderate (Blood Draws) | None | High (Multiple Visits, Disease State) |
| Regulatory Acceptance | Gold Standard | Varies by Product Complexity | Often a Last Resort |
Visualizing the Workflow
Experimental Workflow for a Stable Isotope Lodoxamide Study
Caption: Workflow of a Lodoxamide bioequivalence study using a stable isotope label.
Decision Pathway for Ophthalmic Bioequivalence Testing
Caption: Decision tree for selecting a Lodoxamide bioequivalence study methodology.
References
- 1. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lodoxamide treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. complexgenerics.org [complexgenerics.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Efficacy of lodoxamide 0.1% ophthalmic solution in resolving corneal epitheliopathy associated with vernal keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolism of Lodoxamide: A Review of Available Data and a Proposed Framework for Future Research
A comprehensive review of existing literature reveals a significant gap in the understanding of the comparative metabolism of Lodoxamide (B1675017) across different species. While human pharmacokinetic data is available to some extent, detailed metabolic studies, particularly those employing labeled tracers in animal models, are notably absent from published research. This guide summarizes the current state of knowledge and proposes a standardized experimental framework to address this critical knowledge gap in drug development.
Current Understanding of Lodoxamide Pharmacokinetics
Lodoxamide is a mast cell stabilizer primarily used as a topical ophthalmic solution to treat allergic conjunctivitis.[1] Its therapeutic effect is localized to the eye, and systemic absorption in humans is minimal.
Human Pharmacokinetic Data
Studies in healthy adult volunteers provide the bulk of our current understanding of Lodoxamide's behavior in the body. After topical administration of a 0.1% lodoxamide tromethamine ophthalmic solution, plasma levels of the drug were not measurable, indicating very low systemic absorption.[1][2][3]
A study involving a single oral dose of 14C-labeled Lodoxamide in six healthy adult volunteers shed more light on its elimination.[3][4] The primary route of elimination was found to be urinary excretion.[2][3][4] The elimination half-life of the radiolabeled Lodoxamide in urine was determined to be 8.5 hours.[2][3][4]
| Parameter | Human Data |
| Systemic Absorption (Topical) | Not measurable at a detection limit of 2.5 ng/mL[2][3] |
| Primary Route of Elimination | Urinary excretion[2][3][4] |
| Elimination Half-Life (in urine) | 8.5 hours[2][3][4] |
| Metabolism | Data not available |
Data from Animal Studies
While Lodoxamide has been evaluated in various animal models, including rats, primates, and rabbits, these studies have predominantly focused on its pharmacological and anti-allergic properties rather than its metabolic fate.[5][6] For instance, the high potency of Lodoxamide as a mast cell stabilizer has been demonstrated in rats and primates.[5] However, these studies do not provide quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of Lodoxamide in these species. Consequently, a direct comparison of its metabolism with humans is not currently possible.
Proposed Experimental Protocol for a Comparative Metabolism Study of Lodoxamide Using Labeled Tracers
To address the existing knowledge gap, a comprehensive preclinical study using radiolabeled Lodoxamide is necessary. The following protocol outlines a standard approach for such an investigation.
Objective
To compare the absorption, distribution, metabolism, and excretion of [14C]-Lodoxamide in a rodent (rat) and a non-rodent (rabbit or dog) species following topical ophthalmic administration.
Materials
-
[14C]-Lodoxamide (with a high specific activity)
-
Lodoxamide tromethamine ophthalmic solution (0.1%)
-
Male and female Sprague-Dawley rats
-
Male and female New Zealand White rabbits (or Beagle dogs)
-
Metabolism cages for the collection of urine and feces
-
Scintillation counter and appropriate cocktails
-
High-performance liquid chromatography (HPLC) with radiometric detection
-
Mass spectrometer (LC-MS/MS) for metabolite identification
Methodology
-
Dosing: A single topical ophthalmic dose of [14C]-Lodoxamide solution will be administered to one eye of each animal. A control group will receive the vehicle solution.
-
Sample Collection:
-
Blood: Serial blood samples will be collected at predetermined time points post-dose. Plasma will be separated for analysis.
-
Urine and Feces: Animals will be housed in metabolism cages for the separate collection of urine and feces at specified intervals until radioactivity levels are negligible.
-
Tissues: At the end of the study, animals will be euthanized, and key tissues (e.g., eyes, liver, kidneys, lungs, and carcass) will be collected to determine the distribution of radioactivity.
-
-
Analysis:
-
Radioactivity Quantification: The total radioactivity in all collected samples (plasma, urine, feces, and tissues) will be determined by liquid scintillation counting.
-
Metabolite Profiling: Urine, plasma, and feces samples will be analyzed by radio-HPLC to separate and quantify the parent drug and its metabolites.
-
Metabolite Identification: The structure of the detected metabolites will be elucidated using LC-MS/MS.
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life will be calculated for the total radioactivity and for the parent drug. The percentage of the administered dose excreted in urine and feces will be determined. The metabolic profiles across the different species will be compared.
Visualizing the Experimental Workflow
The following diagram illustrates the proposed workflow for a comparative metabolism study of Lodoxamide.
Caption: Proposed experimental workflow for a comparative metabolism study.
Conclusion and Future Directions
The current understanding of Lodoxamide's metabolism is incomplete, particularly in preclinical species. The lack of comparative metabolic data makes it challenging to fully assess the translatability of animal efficacy and safety data to humans. The proposed experimental framework using labeled tracers would provide crucial information on the ADME properties of Lodoxamide in different species. Such a study would not only enhance our understanding of this important ophthalmic drug but also serve as a valuable case study for the metabolic assessment of other topically applied medications. Researchers and drug development professionals are encouraged to undertake such studies to ensure a more complete and scientifically robust development program for new ophthalmic therapies.
References
- 1. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Alomide (Lodoxamide Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. The characterization of lodoxamide, a very active inhibitor of mediator release, in animal and human models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of lodoxamide on in vitro and in vivo conjunctival immediate hypersensitivity responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Lodoxamide Metabolite Structures: A Comparative Guide to Isotopic Labeling and Conventional Techniques
For researchers, scientists, and drug development professionals, unequivocally confirming the structure of drug metabolites is a critical step in understanding a compound's safety and efficacy. This guide provides a comparative overview of using isotopically labeled Lodoxamide (Lodoxamide-¹⁵N₂,d₂) versus conventional analytical methods for the structural elucidation of its metabolites.
The use of stable isotope-labeled compounds, such as Lodoxamide-¹⁵N₂,d₂, offers a powerful and precise method for identifying and structurally confirming metabolites. By incorporating heavier isotopes of nitrogen (¹⁵N) and deuterium (B1214612) (²H or d), researchers can readily distinguish drug-related material from endogenous biological components using mass spectrometry. This approach provides a clear advantage over traditional methods, which often rely on more complex data interpretation to differentiate metabolites from background noise.
Comparison of Analytical Approaches
| Feature | Lodoxamide-¹⁵N₂,d₂ Labeling Approach | Conventional (Non-labeled) Approach |
| Metabolite Identification | Unambiguous identification based on characteristic isotopic signature (mass shift). | Relies on predicted biotransformations and comparison to control samples. Potential for false positives. |
| Structural Elucidation | Facilitates confident determination of elemental composition and fragmentation pathways in MS/MS. | Requires extensive MS/MS fragmentation analysis and often comparison to synthesized standards. |
| Sensitivity & Selectivity | High selectivity, enabling detection of low-level metabolites with minimal interference from biological matrices. | May be limited by matrix effects and the need for extensive sample cleanup. |
| Experimental Complexity | Requires synthesis of the labeled compound. | Utilizes the unlabeled parent drug, simplifying initial setup. |
| Data Analysis | Simplified data processing by filtering for the specific isotopic pattern. | More complex data analysis, often requiring sophisticated background subtraction and peak-picking algorithms. |
| Confirmation Confidence | Provides the highest level of confidence in metabolite structure without the need for authentic standards. | Definitive confirmation often requires the synthesis of suspected metabolite standards. |
Experimental Protocols
Protocol 1: Metabolite Identification using Lodoxamide-¹⁵N₂,d₂
This protocol outlines the use of a stable isotope-labeled parent drug to definitively identify its metabolites in a biological matrix (e.g., human liver microsomes).
1. Incubation:
-
A 1:1 mixture of Lodoxamide and Lodoxamide-¹⁵N₂,d₂ is incubated with human liver microsomes in the presence of NADPH.
-
Control incubations are performed without NADPH and without the drug to identify non-enzymatic degradation products and background signals.
2. Sample Preparation:
-
The incubation is quenched with a cold organic solvent (e.g., acetonitrile).
-
The sample is centrifuged to precipitate proteins.
-
The supernatant is collected, dried under nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.
3. LC-MS/MS Analysis:
-
The reconstituted sample is injected into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
-
The mass spectrometer is operated in full scan mode to detect all ions.
-
Data is analyzed for the presence of "doublet" peaks with a specific mass difference corresponding to the isotopic labels. For Lodoxamide-¹⁵N₂,d₂, this would be a mass shift of +4 Da (2 from ¹⁵N and 2 from ²H).
4. Data Interpretation:
-
Any peak that appears as a 1:1 doublet with the characteristic mass shift is confirmed as a drug-related metabolite.
-
The fragmentation pattern of the labeled and unlabeled metabolite in MS/MS spectra will also show a corresponding mass shift, aiding in the localization of the metabolic modification.
Protocol 2: Conventional Metabolite Identification
This protocol describes the standard approach for identifying metabolites without the use of an isotopically labeled parent drug.
1. Incubation:
-
Unlabeled Lodoxamide is incubated with human liver microsomes and NADPH.
-
Control incubations (without NADPH and without drug) are run in parallel.
2. Sample Preparation:
-
The same procedure as in Protocol 1 is followed to quench the reaction and prepare the sample for analysis.
3. LC-MS/MS Analysis:
-
The sample is analyzed by LC-MS/MS.
-
Data-dependent acquisition is often employed to trigger MS/MS scans on potential metabolite ions.
4. Data Interpretation:
-
Data from the test sample is compared to the control samples to identify unique peaks that may be metabolites.
-
The structures of potential metabolites are proposed based on the mass shift from the parent drug (e.g., +16 Da for hydroxylation) and their fragmentation patterns.
-
Confirmation of the proposed structure often requires comparison with a chemically synthesized standard.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the two approaches for confirming Lodoxamide metabolite structures.
Caption: Workflow for metabolite identification.
The following diagram illustrates a hypothetical signaling pathway for Lodoxamide's mechanism of action, which involves the stabilization of mast cells.
Caption: Lodoxamide's mechanism of mast cell stabilization.
Lodoxamide vs. Cromolyn Sodium: A Comparative Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent mast cell stabilizers, Lodoxamide (B1675017) and Cromolyn (B99618) sodium. The information presented is supported by experimental data to aid in research and drug development efforts.
Core Mechanism of Action: Mast Cell Stabilization
Both Lodoxamide and Cromolyn sodium exert their primary therapeutic effect by stabilizing mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators that trigger allergic reactions.[1][2] This action is crucial in the prophylactic treatment of allergic conditions such as allergic rhinitis and conjunctivitis.[1][2] While both drugs share this fundamental mechanism, significant differences in their potency and molecular interactions have been identified through various studies.
The stabilization of mast cells by both compounds is understood to be mediated, at least in part, by the inhibition of calcium influx into the mast cell upon antigen stimulation.[3][4] This prevention of an increase in intracellular calcium is a critical step in halting the degranulation process.[3][4]
Quantitative Comparison of Potency
Experimental data indicates a significant difference in the potency of Lodoxamide and Cromolyn sodium. Lodoxamide has been demonstrated to be substantially more potent than Cromolyn sodium in inhibiting histamine release from mast cells.
| Parameter | Lodoxamide | Cromolyn Sodium | Reference |
| Relative Potency (Histamine Release Inhibition) | ~2500x more potent | 1x | [5] |
| GPR35 Agonist Activity (EC50) | ~1 nM | Moderately potent (specific EC50 not consistently reported) | [1][6][7] |
Molecular Mechanisms: Deeper Insights
Recent research has elucidated more specific molecular targets and pathways involved in the action of Lodoxamide and Cromolyn sodium.
G Protein-Coupled Receptor 35 (GPR35) Agonism
A key finding in the mechanism of action for both drugs is their role as agonists for the G protein-coupled receptor 35 (GPR35), which is expressed on immune cells, including mast cells.[1][8] Lodoxamide has been identified as a particularly high-potency agonist for GPR35.[6][8] Activation of GPR35 is believed to initiate a signaling cascade that contributes to the stabilization of mast cells.
Chloride Channel Inhibition
For Cromolyn sodium, an additional mechanism involving the inhibition of chloride channels has been proposed.[9][10] This action may contribute to the overall stabilizing effect on mast cells and other cells involved in the inflammatory response.[9] One study reported an IC50 of 15 µM for cromolyn in blocking chloride channels when applied to the cytoplasmic side of an inside-out membrane patch.[10]
Effects on Other Immune Cells
A comparative clinical study in patients with vernal keratoconjunctivitis revealed that Lodoxamide treatment resulted in significantly lower levels of CD4+ and CD23+ cells compared to Cromolyn sodium.[9][11][12] This suggests that the clinical superiority of Lodoxamide may be linked to its broader effects on T-cell populations, which play a role in the pathogenesis of allergic inflammation.[9][11]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare the mechanisms of Lodoxamide and Cromolyn sodium.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This in vitro assay is a common method to quantify mast cell degranulation.
Methodology:
-
Cell Culture: Mast cells (e.g., rat basophilic leukemia RBL-2H3 cell line or primary mast cells) are cultured in appropriate media.
-
Sensitization: The cells are sensitized overnight with an antigen-specific IgE.
-
Drug Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of Lodoxamide, Cromolyn sodium, or a vehicle control for a specified period.
-
Degranulation Induction: Degranulation is initiated by adding the specific antigen.
-
Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatant, containing the released mediators, is collected.
-
Enzyme Activity Measurement: The activity of β-hexosaminidase, an enzyme released upon degranulation, is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and quantifying the colorimetric change using a spectrophotometer.
-
Data Analysis: The percentage of degranulation inhibition is calculated by comparing the enzyme activity in the drug-treated samples to the control samples.
Intracellular Calcium Measurement
This assay assesses the effect of the drugs on calcium influx, a critical step in mast cell activation.
Methodology:
-
Cell Loading: Mast cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Drug Incubation: The loaded cells are incubated with Lodoxamide, Cromolyn sodium, or a control.
-
Stimulation: The cells are stimulated with an antigen or other secretagogue to induce calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometer or a fluorescence microscope.
-
Data Analysis: The inhibition of calcium influx is determined by comparing the fluorescence changes in the drug-treated cells to the control cells.
Clinical Efficacy and Onset of Action
Multiple clinical trials have compared the efficacy of Lodoxamide and Cromolyn sodium, particularly in the treatment of allergic eye conditions. These studies have consistently shown that Lodoxamide has a more rapid onset of action and provides greater relief from the signs and symptoms of allergic conjunctivitis and vernal keratoconjunctivitis compared to Cromolyn sodium.[12][13][14][15]
Summary of Comparative Mechanisms
The following diagram illustrates the logical relationships in the mechanisms of action of Lodoxamide and Cromolyn sodium.
Conclusion
References
- 1. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium | Semantic Scholar [semanticscholar.org]
- 3. Effects of cromolyn sodium on isolated rat's trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. selleckchem.com [selleckchem.com]
- 7. GPR35 mediates lodoxamide‐induced migration inhibitory response but not CXCL17‐induced migration stimulatory response in THP‐1 cells; is GPR35 a receptor for CXCL17? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunologically activated chloride channels involved in degranulation of rat mucosal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and comparison of anti-allergic efficacy of topical lodoxamide and cromolyn sodium treatment in vernal keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of lodoxamide 0.1% vs cromolyn sodium 4% in patients with vernal keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomised double-masked trial of lodoxamide and sodium cromoglycate in allergic eye disease. A multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of Lodoxamide-15N2,d2 Across Different Instrument Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of Lodoxamide-15N2,d2 across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrument platforms. Lodoxamide is a mast cell stabilizer used in the treatment of ocular allergic disorders such as allergic conjunctivitis.[1][2] Its therapeutic action is attributed to the inhibition of the in vivo Type I immediate hypersensitivity reaction.[1][2] Lodoxamide prevents the release of inflammatory mediators, like histamine, from mast cells, which is believed to occur by preventing calcium influx into these cells upon antigen stimulation.[1][2]
For quantitative bioanalysis in drug development, a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This compound serves as an ideal internal standard for Lodoxamide, as its physicochemical properties are nearly identical to the analyte, but it is distinguishable by its mass-to-charge ratio in a mass spectrometer. The use of such an internal standard corrects for variations in sample preparation and instrument response.
This guide presents hypothetical yet representative performance data for the quantification of Lodoxamide using this compound as an internal standard across three common LC-MS/MS platforms. This is intended to provide researchers with insights into the expected performance of these platforms for the bioanalysis of Lodoxamide and similar small molecules.
Mechanism of Action: Lodoxamide as a Mast Cell Stabilizer
The following diagram illustrates the proposed mechanism of action of Lodoxamide in preventing mast cell degranulation.
Caption: Lodoxamide's mechanism of action in stabilizing mast cells.
Comparative Performance of LC-MS/MS Platforms
The choice of an LC-MS/MS instrument platform can significantly impact the sensitivity, throughput, and overall performance of a bioanalytical method. Below is a summary of expected performance characteristics for the quantification of Lodoxamide with this compound as an internal standard across three representative platforms.
Disclaimer: The following data is illustrative and based on typical performance for small molecule bioanalysis. Actual results may vary based on specific method conditions and instrument configuration.
| Parameter | Platform A: Standard Triple Quadrupole MS | Platform B: High-Sensitivity Triple Quadrupole MS | Platform C: High-Resolution MS (QTOF) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.05 ng/mL | 0.2 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | 500 ng/mL |
| Linear Dynamic Range | 3 orders of magnitude | 4 orders of magnitude | 3-4 orders of magnitude |
| Precision (CV%) | < 10% | < 5% | < 10% |
| Accuracy (% Bias) | ± 10% | ± 5% | ± 10% |
| Selectivity | High | Very High | Excellent |
| Throughput | High | High | Medium to High |
Experimental Protocol: Quantification of Lodoxamide in Human Plasma
This section details a representative experimental protocol for the quantification of Lodoxamide in human plasma using this compound as an internal standard by LC-MS/MS.
Materials and Reagents
-
Lodoxamide reference standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
-
Spike 50 µL of human plasma with 10 µL of this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lodoxamide: Q1 310.0 -> Q3 198.0
-
This compound: Q1 314.0 -> Q3 202.0
-
-
Source Parameters: Optimized for the specific instrument platform (e.g., capillary voltage, source temperature, gas flows).
Bioanalytical Workflow
The following diagram outlines the typical workflow for the quantitative bioanalysis of Lodoxamide in a research or drug development setting.
Caption: A typical bioanalytical workflow for Lodoxamide quantification.
References
Navigating the Analytical Maze: A Guide to Inter-laboratory Variability in Lodoxamide Quantification
For researchers, scientists, and drug development professionals, achieving consistent and reproducible quantification of therapeutic agents is paramount. This guide delves into the potential sources of inter-laboratory variability in the bioanalysis of Lodoxamide, a mast cell stabilizer, with a focus on the utilization of its stable isotope-labeled internal standard, Lodoxamide-15N2,d2. We present a comprehensive overview of experimental protocols and data presentation to foster a deeper understanding of the factors influencing analytical accuracy and precision.
The Critical Role of Internal Standards in Mitigating Variability
In quantitative bioanalysis, particularly with a highly sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is indispensable.[1] The IS is a compound of known concentration added to all samples, calibrators, and quality controls, which helps to correct for variations that can occur during sample preparation and analysis.[2] The ideal internal standard closely mimics the physicochemical properties of the analyte.[3]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for quantitative mass spectrometry.[3] By replacing some atoms of the Lodoxamide molecule with their heavier stable isotopes, this compound exhibits nearly identical chemical and physical properties to Lodoxamide. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[4] The use of a SIL-IS is a powerful tool to enhance the precision and accuracy of the quantification method.[1]
Understanding and Controlling Inter-laboratory Variability
Despite the use of advanced analytical techniques and appropriate internal standards, discrepancies in quantitative results between different laboratories can still arise. This inter-laboratory variability is a multifactorial issue that can stem from subtle differences in laboratory procedures, equipment, and data processing.[5] A survey of laboratories conducting therapeutic drug monitoring identified three primary reasons for such variability: a lack of standardization in laboratory procedures, the absence of appropriate reference materials (including isotope-labeled internal standards), and insufficient adherence to good laboratory practice guidelines.[5]
The following table outlines potential sources of inter-laboratory variability in Lodoxamide quantification and strategies to mitigate them:
| Source of Variability | Mitigation Strategy |
| Sample Collection and Handling | Standardize protocols for blood collection, processing to plasma, and storage conditions (e.g., temperature, duration). |
| Reference Standards and Reagents | Use certified reference materials for both Lodoxamide and this compound. Ensure the purity of all reagents and solvents. |
| Sample Preparation Method | Implement a clearly defined and validated sample preparation protocol. Minor variations in steps like protein precipitation (e.g., solvent volume, vortexing time) can impact recovery. |
| LC-MS/MS Instrumentation | While instrument models may differ, key parameters like column chemistry, mobile phase composition, and mass spectrometer settings should be as consistent as possible. Regular instrument calibration and maintenance are crucial. |
| Data Processing and Analysis | Standardize integration parameters and the regression model used for the calibration curve. Ensure consistent criteria for accepting or rejecting analytical runs. |
| Analyst Training and Proficiency | Provide comprehensive training on the analytical method and ensure ongoing proficiency testing to minimize operator-dependent variability. |
A Representative Experimental Protocol for Lodoxamide Quantification in Human Plasma
While a universally standardized protocol for Lodoxamide quantification is not publicly available, the following represents a typical LC-MS/MS method based on established bioanalytical principles.
Materials and Reagents
-
Lodoxamide reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Stock and Working Solutions
-
Prepare individual stock solutions of Lodoxamide and this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of Lodoxamide working solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over a set time.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Lodoxamide and this compound.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of Lodoxamide, a typical experimental workflow, and the factors contributing to inter-laboratory variability.
References
Assessing the Accuracy and Precision of Lodoxamide Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Lodoxamide, a mast cell stabilizer used in the treatment of allergic conjunctivitis, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. The use of a stable isotope-labeled internal standard, such as Lodoxamide-¹⁵N₂,d₂, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays due to its ability to minimize matrix effects and improve analytical performance.
This guide provides a comparative overview of Lodoxamide quantification using an LC-MS/MS method with a stable isotope-labeled internal standard versus a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Due to the limited availability of published validation data specifically for Lodoxamide quantification, this guide presents representative performance data based on established regulatory guidelines and typical validation outcomes for similar small molecule assays.
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics of the two analytical methods for the quantification of Lodoxamide in a biological matrix such as human plasma.
| Performance Characteristic | LC-MS/MS with Lodoxamide-¹⁵N₂,d₂ (Expected) | HPLC-UV (Expected) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Selectivity | High (specific mass transitions) | Moderate (potential for interferences) |
| Matrix Effect | Minimized by co-eluting internal standard | Can be significant |
| Sample Volume | 50 - 100 µL | 100 - 500 µL |
| Run Time | 2 - 5 minutes | 5 - 15 minutes |
Experimental Protocols
Key Experiment 1: Quantification of Lodoxamide in Human Plasma using LC-MS/MS with Lodoxamide-¹⁵N₂,d₂ Internal Standard
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Lodoxamide-¹⁵N₂,d₂ internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lodoxamide: Precursor ion (m/z) → Product ion (m/z) - Specific values to be determined during method development.
-
Lodoxamide-¹⁵N₂,d₂: Precursor ion (m/z) → Product ion (m/z) - Specific values to be determined during method development.
-
-
-
-
Data Analysis:
-
Quantification is based on the ratio of the peak area of Lodoxamide to the peak area of the internal standard (Lodoxamide-¹⁵N₂,d₂).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of Lodoxamide standards.
-
Key Experiment 2: Quantification of Lodoxamide in Human Plasma using HPLC-UV
Methodology:
-
Sample Preparation:
-
To 200 µL of human plasma, add a suitable internal standard (a structurally similar compound not present in the matrix).
-
Perform liquid-liquid extraction with 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex mix for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
HPLC-UV Analysis:
-
High-Performance Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength to be determined based on the UV spectrum of Lodoxamide.
-
-
-
Data Analysis:
-
Quantification is based on the peak area of Lodoxamide relative to the peak area of the internal standard.
-
A calibration curve is generated by plotting the peak area ratio against the concentration of Lodoxamide standards.
-
Mandatory Visualizations
Caption: Lodoxamide's mechanism of action in mast cell stabilization.
Caption: Workflow for Lodoxamide quantification by LC-MS/MS.
Safety Operating Guide
Proper Disposal of Lodoxamide-15N2,d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Lodoxamide-15N2,d2, a stable isotope-labeled compound.
Lodoxamide itself is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Furthermore, the isotopic labeling with Nitrogen-15 (¹⁵N) and Deuterium (d or ²H) involves stable isotopes, which are not radioactive.[1][] Consequently, the disposal procedures for this compound are primarily governed by standard laboratory chemical waste guidelines, with special attention to local regulations.
Waste Characterization and Segregation
The first crucial step is to characterize the waste stream containing this compound. The appropriate disposal route depends on whether the compound is in a solid form, dissolved in a hazardous solvent, or in an aqueous solution.
| Waste Stream Constituent | Hazard Classification | Disposal Consideration |
| This compound (Pure Solid) | Non-hazardous | Dispose as non-hazardous chemical waste, unless mixed with hazardous substances. |
| Solutions in Hazardous Solvents | Hazardous (based on solvent) | Must be disposed of as hazardous chemical waste. Segregate based on solvent characteristics (e.g., halogenated vs. non-halogenated). |
| Aqueous Solutions | Generally Non-hazardous | Drain disposal may be permissible in very small quantities and low concentrations, but is highly discouraged. Check local regulations. Chemical waste pickup is the preferred method.[3][4] |
| Contaminated Labware (e.g., pipette tips, gloves) | Non-hazardous (unless grossly contaminated with hazardous material) | Dispose of in the appropriate solid waste stream. If heavily contaminated, treat as chemical waste. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any chemical waste.
2. Waste Collection and Containerization:
-
Use a designated and clearly labeled waste container that is compatible with the chemical waste.[4][5][6]
-
For solid this compound, a securely sealed plastic container is appropriate.
-
For solutions, use a leak-proof container with a screw-top cap. Ensure the container material is compatible with the solvent used.[4]
-
Never mix incompatible waste streams.[5]
3. Labeling:
-
Label the waste container with "Hazardous Waste" (if applicable, based on solvents), the full chemical name ("this compound"), and the solvent composition with percentages.
-
Include the date of waste generation and the responsible researcher's name.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4][7]
-
Ensure the storage area is secure and away from general laboratory traffic.
5. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a chemical waste pickup.[6][7]
-
Provide them with a complete and accurate description of the waste.
6. Documentation:
-
Maintain a log of all chemical waste generated, including the quantity and date of disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Important Considerations:
-
Regulatory Compliance: Always adhere to your institution's specific chemical hygiene plan and local, state, and federal regulations for chemical waste disposal.[5][7]
-
Avoid Drain Disposal: While Lodoxamide is not classified as hazardous, the practice of drain disposal for any laboratory chemical is strongly discouraged to prevent environmental contamination.[3]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The defaced and rinsed container can then typically be disposed of in regular trash.[6]
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling Lodoxamide-15N2,d2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, storage, and disposal of Lodoxamide-15N2,d2. Adherence to these procedures is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
While Lodoxamide is not classified as a hazardous substance, standard laboratory personal protective equipment should be worn at all times to minimize exposure and ensure safety. The isotopically labeled this compound, containing stable, non-radioactive isotopes, does not require additional specialized PPE beyond what is recommended for the parent compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended for handling this compound. Nitrile provides good resistance to weak acids and bases.[1][2][3][4] |
| Eye Protection | Safety Glasses | Safety glasses with side shields should be worn to protect against accidental splashes. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Weighing and Aliquoting :
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of airborne particles.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of a Spill :
-
For a small spill of solid material, gently sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry place.
-
Keep the container clearly labeled with the compound name, lot number, and any other relevant information.
-
Disposal Plan
As Lodoxamide is considered a non-hazardous pharmaceutical waste, disposal should adhere to institutional and local regulations for such materials.[5][6][7] The following are general guidelines:
-
Unused Solid Compound :
-
Collect in a clearly labeled, sealed container.
-
Dispose of as non-hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of in the regular trash unless explicitly permitted by your institution.
-
-
Contaminated Materials :
-
Gloves, weigh paper, and other disposable materials contaminated with this compound should be placed in a sealed bag or container and disposed of as chemical waste.
-
-
Empty Containers :
-
Rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Deface the label before disposal.[8]
-
-
Aqueous Solutions :
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. gloves.com [gloves.com]
- 2. uk.unigloves.com [uk.unigloves.com]
- 3. wellbefore.com [wellbefore.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
